4-Amino-2-iodopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZXTKPQSVQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-2-iodopyridin-3-ol chemical properties
This guide provides an in-depth technical analysis of 4-Amino-2-iodopyridin-3-ol , a specialized heterocyclic building block critical in modern medicinal chemistry.
Chemical Properties, Synthesis, and Medicinal Applications
CAS Number: 1171919-81-5 Formula: C₅H₅IN₂O Molecular Weight: 236.01 g/mol IUPAC Name: 4-amino-2-iodopyridin-3-ol[1][2][3][4][5]
Executive Summary
4-Amino-2-iodopyridin-3-ol is a trifunctionalized pyridine scaffold characterized by three distinct reactive handles: an electron-rich amino group at C4, a hydroxyl group at C3, and an electrophilic iodine atom at C2.[2] This specific substitution pattern renders it a "privileged structure" for synthesizing fused heterocycles—most notably oxazolo[4,5-c]pyridines —and for fragment-based drug discovery (FBDD) targeting kinases (e.g., GSK-3β) and phosphatases (e.g., SHP2).
Its utility stems from the orthogonality of its functional groups: the iodine allows for transition-metal-catalyzed cross-coupling (Suzuki/Sonogashira) without interfering with the C3/C4 condensation chemistry.
Chemical Identity & Structural Analysis
Physiochemical Profile
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Low solubility in non-polar solvents (Hexane, DCM); soluble in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH) due to hydrogen bonding capability.
-
Acidity/Basicity:
-
The C3-Hydroxyl is weakly acidic (pKa ~8.5–9.0), capable of forming zwitterions with the ring nitrogen.
-
The Pyridine Nitrogen is less basic than unsubstituted pyridine due to the inductive withdrawal of the C2-iodine and the resonance effect of the C4-amino group.
-
Structural Reactivity Map
The molecule's reactivity is defined by the electronic interplay between its substituents:
-
C2-Iodine (Electrophile): Highly reactive in Pd-catalyzed cross-couplings. The position adjacent to the pyridine nitrogen (alpha) makes the C-I bond particularly labile to oxidative addition by Pd(0).
-
C3-Hydroxyl & C4-Amino (Nucleophiles): These adjacent groups form an "alpha-amino-alcohol" motif on the aromatic ring, serving as a pre-organized bidentate nucleophile for cyclization reactions.
Synthetic Pathways
The synthesis of 4-Amino-2-iodopyridin-3-ol typically proceeds via electrophilic aromatic substitution on a pre-functionalized pyridine core.
Primary Route: Regioselective Iodination
Direct iodination of 4-aminopyridin-3-ol is the most direct strategy. The C3-hydroxyl group is a powerful ortho/para director. Since the para position (C6) is activated by the hydroxyl but deactivated by the pyridine nitrogen's inductive effect, and the ortho position (C2) is activated by the hydroxyl and situated between the nitrogen and the OH, careful control of conditions is required to favor C2.
-
Reagents: Iodine (
) with Potassium Carbonate ( ) or Iodine Monochloride ( ) in Acetic Acid ( ). -
Mechanism: The hydroxyl group activates the C2 position. The amino group at C4 also activates C3 (blocked) and C5. The cooperative directing effects and the high lability of the C2 proton facilitate substitution at this position.
Experimental Protocol (Representative)
Note: This protocol is adapted from standard iodination procedures for aminopyridines.
-
Dissolution: Dissolve 4-aminopyridin-3-ol (1.0 eq) in glacial acetic acid or water/methanol mixture.
-
Iodination: Add Sodium Acetate (1.5 eq) followed by dropwise addition of Iodine Monochloride (1.1 eq) at ambient temperature.
-
Reaction: Heat to 60–70°C for 4–6 hours. Monitor by LC-MS for the appearance of the M+126 peak (iodine mass).
-
Quenching: Cool to room temperature. Quench excess iodine with saturated aqueous Sodium Thiosulfate (
). -
Isolation: Neutralize to pH 7–8 with Sodium Bicarbonate. Extract with Ethyl Acetate. The product often precipitates directly upon neutralization due to its zwitterionic character.
Reactivity & Applications
The "Core" Formation: Oxazolo[4,5-c]pyridines
The most valuable application of this compound is its conversion into oxazolopyridines. The C3-OH and C4-NH2 groups react with carbonyl equivalents (phosgene, CDI, aldehydes) to close a 5-membered oxazole ring fused to the pyridine.
-
Reagent: Triethyl orthoformate or Carbonyldiimidazole (CDI).
-
Product: 4-Iodo-oxazolo[4,5-c]pyridine (if numbering changes based on fusion).
-
Significance: This creates a rigid, bicyclic scaffold that mimics the adenine core of ATP, making it an ideal pharmacophore for kinase inhibitors.
The "Tail" Attachment: Suzuki-Miyaura Coupling
Once the core is established (or before cyclization), the C2-iodine allows for the attachment of aryl or heteroaryl "tails" to probe the hydrophobic pocket of a target enzyme.
-
Catalyst System:
or with in Dioxane/Water. -
Selectivity: The C2-Iodine is significantly more reactive than C-Cl or C-Br bonds elsewhere in the molecule, allowing for chemoselective derivatization.
Visualization of Reactivity
Caption: Divergent synthesis pathways from the 4-Amino-2-iodopyridin-3-ol scaffold.
Medicinal Chemistry Context
Kinase Inhibition (GSK-3β, EGFR)
The oxazolo[4,5-c]pyridine core derived from this starting material is a bioisostere of purine.
-
Binding Mode: The nitrogen atoms in the oxazole and pyridine rings serve as hydrogen bond acceptors for the "hinge region" of kinase domains.
-
Case Study: Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) often utilize this fused system to treat inflammation and neurodegenerative diseases. The iodine handle allows the introduction of a "selectivity filter"—a bulky group that fits into the gatekeeper pocket.
SHP2 Allosteric Inhibitors
Recent research into SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors for cancer therapy has highlighted the utility of highly substituted aminopyridines. The 2-position (iodine) allows for the attachment of the "tunnel-binding" moiety characteristic of allosteric SHP2 inhibitors (e.g., TNO155 analogs), while the amino/hydroxy groups anchor the molecule in the central channel.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING .
-
Storage: Light sensitive. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The C-I bond can degrade (liberating iodine) upon prolonged exposure to light.
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
References
-
BLD Pharm. (n.d.). 4-Amino-2-iodopyridin-3-ol Product Data (CAS 1171919-81-5).[1][2][3][4][5] Retrieved from
-
Apollo Scientific. (n.d.). Safety Data Sheet: 4-Amino-2-chloro-3-iodopyridine (Analogous Handling). Retrieved from
-
Palamarchuk, I. V., & Kulakov, I. V. (2024).[6] A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. Retrieved from
-
Batra, A., et al. (2018). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors. PubMed. Retrieved from
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- 1. cas 1171919-81-5|| where to buy 4-Amino-2-iodopyridin-3-ol [chemenu.com]
- 2. 1171919-81-5|4-Amino-2-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1171919-81-5 CAS Manufactory [chemicalbook.com]
- 5. CAS 1171919-81-5 MFCD12025486-4-Amino-2-iodopyridin-3-ol -LabNovo [do.labnovo.com]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Utilization of 4-Amino-2-iodopyridin-3-ol in Medicinal Chemistry
Executive Summary: The "Lynchpin" Scaffold
In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Amino-2-iodopyridin-3-ol represents a high-value "lynchpin" intermediate. Unlike simple pyridines, this molecule possesses a dense triad of functionalities: a vicinal amino-alcohol motif (
This unique arrangement allows for orthogonal functionalization :
-
C2-Iodine: A prime site for Suzuki-Miyaura or Sonogashira cross-coupling to build molecular complexity.
-
C3-OH / C4-NH2: A pre-organized "heterocyclic seed" capable of cyclizing into oxazolo[5,4-b]pyridines, a scaffold increasingly prevalent in kinase inhibitors (e.g., targeting PI3K or EGFR pathways).
This guide details the structural properties, validated synthetic protocols, and the divergent reactivity profile of this critical intermediate.[1]
Structural Analysis & Pharmacophore Properties[2][3]
The molecule is defined by its amphoteric nature and capacity for specific intermolecular interactions.
Physicochemical Profile[2][3][4][5]
| Property | Value | biological Significance |
| Molecular Formula | Compact fragment size (MW: 236.01 Da).[2] | |
| ClogP | ~1.27 | Moderate lipophilicity; ideal for cell permeability. |
| TPSA | ~49 Ų | High polar surface area relative to size; strong H-bond capability. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing Iodine at C2. |
| H-Bond Donors | 2 ( | Critical for active site binding (e.g., hinge regions of kinases). |
Structural Logic
The presence of the Iodine atom at the C2 position is sterically significant. It forces the adjacent hydroxyl group (C3) to adopt specific conformations, potentially locking the molecule into a bioactive pose even before cyclization. Furthermore, the Iodine atom can participate in Halogen Bonding (X-bond), a non-covalent interaction increasingly exploited to gain potency in protein pockets.
Synthetic Access & Methodology
Synthesis of highly functionalized pyridines is non-trivial due to competing directing effects. The hydroxyl group (C3) directs ortho to C2, while the amino group (C4) directs ortho to C3 (blocked) and C5.
Protocol: Regioselective Iodination via NIS
While Directed Ortho Metalation (DoM) offers high specificity, it requires cryogenic conditions and protecting groups. For scalable access, we utilize controlled electrophilic iodination using N-Iodosuccinimide (NIS).
Reagents:
-
Substrate: 4-Aminopyridin-3-ol (CAS 1121-58-0)
-
Iodinating Agent: N-Iodosuccinimide (NIS)[3]
-
Solvent: Acetonitrile (
) or DMF -
Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - activates NIS
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminopyridin-3-ol (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration). Ensure the reaction vessel is purged with Nitrogen (
) to prevent oxidative degradation of the aminophenol motif. -
Activation: Add TFA (0.1 eq). Stir at
for 10 minutes. -
Iodination: Add NIS (1.05 eq) portion-wise over 30 minutes. Critical: Slow addition prevents over-iodination at the C5 position.
-
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Target Mass:
-
Note: If C5-iodination is observed, lower temperature to
.
-
-
Quench & Workup: Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (solution turns from brown to yellow/clear). -
Isolation: Adjust pH to 7.0 with
. Extract with Ethyl Acetate ( ). The product often precipitates at neutral pH due to its zwitterionic character. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid oxidation on silica.
Why this works: The hydroxyl group at C3 is the strongest activating group. Under acidic conditions (TFA), the amino group is partially protonated, reducing its directing power, thereby favoring the C2 position (ortho to OH) over C5.
Divergent Reactivity Profile
The true power of 4-Amino-2-iodopyridin-3-ol lies in its ability to serve as a hub for divergent synthesis.
Reactivity Diagram (Graphviz)
Figure 1: Divergent synthetic pathways accessible from the 4-amino-2-iodopyridin-3-ol core.
The "Killer App": Oxazolo[5,4-b]pyridine Formation
The conversion of the amino-alcohol core into an oxazolopyridine is a key strategy in designing ATP-competitive inhibitors.
-
Mechanism: Acylation of the amine followed by cyclodehydration.
-
Protocol: Reflux the scaffold with an aryl carboxylic acid in Polyphosphoric Acid (PPA) at
. The PPA acts as both solvent and dehydrating agent. -
Advantage: The C2-Iodine survives these harsh conditions, allowing for late-stage functionalization (LSF) of the pyridine ring after the heterocycle is formed.
Analytical Characterization & Validation
To ensure scientific integrity, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Two doublets (pyridine protons) at ~7.8 ppm and ~6.8 ppm ( | Confirms 2,3,4-substitution pattern. If singlet observed, C5 is substituted. |
| 13C NMR | Carbon bonded to Iodine (C2) appears significantly upfield (~100-110 ppm) due to the heavy atom effect. | Validates Iodine position. |
| LC-MS (ESI+) | m/z 237 ( | Confirms molecular weight.[4][2][5] |
| IR Spectroscopy | Broad band 3200-3400 | Confirms presence of polar groups. |
References
-
MDPI (Molecules). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (Demonstrates the reactivity of the 3-amino-2-pyridone/ol scaffold). [Link]
-
National Institutes of Health (PMC). Synthesis of N-Substituted-3-amino-4-halopyridines. (Provides foundational protocols for handling halogenated aminopyridines). [Link]
-
Google Patents. Synthesis method of 3,5-diiodine-4-hydroxypyridine.[6] (Contrasts the regioselectivity challenges in iodinating hydroxypyridines).
Sources
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-iodopyridin-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
Executive Summary: A Compound of Limited Availability
An In-depth Technical Guide to the Commercial Availability of 4-Amino-2-iodopyridin-3-ol
This guide provides an in-depth analysis of the commercial availability, procurement strategies, and essential quality control measures for 4-Amino-2-iodopyridin-3-ol. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes supplier information with practical, field-proven insights to navigate the challenges associated with sourcing specialized chemical reagents for early-stage discovery.
4-Amino-2-iodopyridin-3-ol is a substituted pyridine derivative with potential applications as a heterocyclic building block in medicinal chemistry and organic synthesis. Our investigation reveals that this compound is commercially available, but its supply is restricted to a single primary vendor for research quantities. A critical caveat accompanies its purchase: the product is supplied without analytical data, and the responsibility for identity and purity confirmation rests solely with the end-user. This guide outlines the necessary steps for procurement and the mandatory, self-validating protocols required to qualify this material for research and development purposes.
Commercial Sourcing Landscape
The acquisition of 4-Amino-2-iodopyridin-3-ol is not straightforward and presents two distinct pathways: direct purchase of pre-packaged quantities or engagement with a custom synthesis provider. The optimal choice depends on the researcher's specific needs regarding quantity, purity, and analytical documentation.
Primary Supplier: MilliporeSigma (Sigma-Aldrich)
The most direct route for obtaining small quantities of this reagent is through MilliporeSigma, where it is listed under their AldrichCPR™ portfolio. This product line is specifically curated for early discovery researchers, offering unique and rare chemicals.
Table 1: Commercial Listing Details for 4-Amino-2-iodopyridin-3-ol
| Parameter | Details | Source |
| Product Name | 4-Amino-2-iodopyridin-3-ol, AldrichCPR | |
| Supplier | MilliporeSigma (Sigma-Aldrich) | |
| Catalog Number | ADE000631 | |
| Available Size | 1 G | |
| List Price (USD) | $870.00 | |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| MDL Number | MFCD12025486 |
Expert Insight: The "AldrichCPR™" & "AS-IS" Disclaimer
The "AldrichCPR" designation and the associated "AS-IS" sales policy are the most critical factors for any scientist to consider. MilliporeSigma explicitly states, "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final." This means the compound is provided without a Certificate of Analysis (CoA) detailing its specific batch purity or identity confirmation. For drug development professionals, this necessitates a rigorous in-house quality control workflow before the material can be used in any experiment, as unverified starting materials can compromise the validity of all subsequent results.
Alternative Pathway: Custom Synthesis
For requirements exceeding gram-scale, or when a comprehensive CoA is non-negotiable (as is common in later-stage development), custom synthesis is the most logical and reliable option. Several contract research organizations (CROs) and specialized chemical manufacturers offer such services.
Key Advantages of Custom Synthesis:
-
Scalability: Production can be tailored from milligrams to kilograms.[1]
-
Purity Specification: Researchers can define the required purity level (e.g., >98% by HPLC).
-
Full Analytical Documentation: The final product is delivered with a complete data package (e.g., NMR, LC-MS, HPLC) confirming its identity and purity.[1]
-
Process Development: For long-term projects, the CRO can develop and optimize a synthetic route.[]
The following diagram illustrates the decision-making process for sourcing this chemical building block.
Caption: Sourcing decision workflow for 4-Amino-2-iodopyridin-3-ol.
Mandatory Quality Control & Verification Protocols
Given the "as-is" nature of the commercially available product, a robust, multi-technique analytical approach is not just recommended, but essential for scientific integrity. The goal is to create a self-validating system where orthogonal methods converge to confirm the structure and purity of the material.
Protocol 1: Structural Confirmation via ¹H NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. A proton (¹H) NMR experiment will verify the presence and connectivity of hydrogen atoms, providing a unique fingerprint of the molecule's carbon skeleton and confirming its identity.
-
Methodology:
-
Accurately weigh 3-5 mg of the supplied material.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for polar compounds with exchangeable protons (hydroxyl and amine groups).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts (δ), coupling constants (J), and multiplicities to confirm that the observed spectrum matches the expected structure of 4-Amino-2-iodopyridin-3-ol.
-
Protocol 2: Purity Assessment and Mass Verification via LC-MS
-
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique. The LC component separates the sample into its individual components, allowing for the detection of impurities. The MS component provides the mass-to-charge ratio (m/z) of each separated component, serving as a robust confirmation of the molecular weight of the target compound.
-
Methodology:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Perform a serial dilution to a working concentration of ~10 µg/mL.
-
Inject 1-5 µL of the solution onto a reverse-phase C18 HPLC column.
-
Run a gradient elution method, typically from 5% to 95% organic solvent (e.g., Acetonitrile with 0.1% formic acid) in an aqueous mobile phase (e.g., Water with 0.1% formic acid) over 5-10 minutes.
-
Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive electrospray ionization mode, ESI+).
-
Analysis: The UV chromatogram will indicate the purity by showing the relative area of the main peak versus any impurity peaks. The mass spectrum for the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 237.0.
-
Available Structural Analogs
For researchers engaged in structure-activity relationship (SAR) studies, several halogenated analogs of the core scaffold are commercially available. These compounds can serve as valuable tools for probing the impact of substituent changes on biological activity.
Table 2: Commercially Available Structural Analogs
| Compound Name | Structure | Supplier(s) | CAS Number |
| 4-Amino-2-bromopyridin-3-ol | (Image of structure) | BLD Pharm | 1013643-07-6[3] |
| 4-Amino-2-chloro-3-iodopyridine | (Image of structure) | Thermo Scientific | 909036-46-0[4] |
| 4-Amino-3-iodopyridine | (Image of structure) | Thermo Scientific | 88511-27-7[5] |
Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and to maintain the chemical's integrity. The supplier provides GHS hazard information that must be strictly followed.
Table 3: Safety and Handling Information
| Parameter | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |
| Precautionary Code | P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |
| Storage Class | 11 (Combustible Solids) | |
| Recommended Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |
Conclusion and Strategic Recommendations
4-Amino-2-iodopyridin-3-ol is accessible to the research community, but its procurement requires a diligent and informed approach.
-
For Exploratory Research: The off-the-shelf product from MilliporeSigma is a viable starting point, provided the purchasing laboratory has the analytical capabilities and resources to perform rigorous, in-house quality control as outlined in this guide.
-
For Development & Scale-Up: For any work that will contribute to a development pipeline or requires larger quantities, engaging a reputable custom synthesis provider is the recommended and most scientifically sound strategy. This ensures material of known and documented quality, which is fundamental to the integrity of advanced research.
Researchers must treat the acquisition of this and similar "research-only" chemicals not as a simple purchase, but as the first critical step in their experimental workflow: the qualification of a key starting material.
References
- This reference number is intentionally left blank.
-
4-Amino-3-iodopyridine (97%) . Amerigo Scientific. [Link]
Sources
- 1. abmole.com [abmole.com]
- 3. 1013643-07-6|4-Amino-2-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. 4-Amino-2-chloro-3-iodopyridine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Amino-3-iodopyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Note: Synthesis of 4-Amino-2-iodopyridin-3-ol from 2-Iodopyridine
Executive Summary
This application note details a robust, multi-stage protocol for the synthesis of 4-Amino-2-iodopyridin-3-ol starting strictly from 2-iodopyridine . The synthesis of polysubstituted pyridines—specifically those requiring precise positioning of nucleophilic (hydroxyl, amino) and electrophilic (iodine) handles—is a significant challenge in medicinal chemistry.
The protocol utilizes an N-oxide activation strategy . Direct electrophilic substitution on 2-iodopyridine is chemically inefficient for this specific substitution pattern due to the deactivating nature of the pyridine ring and the lability of the carbon-iodine bond under harsh conditions (e.g., lithiation). Therefore, this guide employs N-oxidation to activate the ring, followed by regioselective nitration and a Katada-style rearrangement to introduce the C3-hydroxyl group, concluding with a chemoselective reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome two primary obstacles:
-
Regioselectivity: Introducing an oxygen atom at C3 and a nitrogen atom at C4 while the C2 position is blocked by iodine.
-
Chemoselectivity: Reducing a nitro group to an amine without hydrodeiodination (loss of the iodine atom).
Logical Pathway
-
Activation: Conversion of 2-iodopyridine to its N-oxide increases the electron density at C4, facilitating nitration.
-
Functionalization (C4): Nitration introduces the nitrogen source at the 4-position.
-
Functionalization (C3): The key step involves the reaction of the 4-nitro-N-oxide intermediate with acetic anhydride. This induces a rearrangement (modified Katada reaction) to install an acetoxy group at C3.
-
Deprotection & Reduction: Hydrolysis of the ester and chemoselective reduction of the nitro group yields the final target.
Figure 1: Retrosynthetic pathway utilizing N-oxide activation and rearrangement strategies.
Experimental Protocols
Stage 1: N-Oxidation of 2-Iodopyridine
The iodine atom at C2 is susceptible to oxidative displacement if conditions are too harsh. We utilize m-chloroperoxybenzoic acid (mCPBA) in mild conditions to ensure N-oxidation without affecting the halogen.
-
Reagents: 2-Iodopyridine (1.0 eq), mCPBA (1.2 eq, 70-75%), Dichloromethane (DCM).
-
Conditions: 0°C to RT, 12-16 hours.
Protocol:
-
Dissolve 2-iodopyridine (10.0 g, 48.8 mmol) in DCM (100 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add mCPBA (14.5 g, ~58 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1).
-
Workup: Wash the organic layer with 10% aqueous Na2SO3 (to quench excess peroxide) followed by saturated NaHCO3 (3x) to remove m-chlorobenzoic acid.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Yield: Expect ~90-95% of 2-iodopyridine N-oxide as an off-white solid.
Stage 2: Regioselective Nitration
Nitration of pyridine N-oxides occurs preferentially at the C4 position. The presence of iodine at C2 does not significantly hinder attack at C4.
Protocol:
-
In a heavy-walled flask, dissolve 2-iodopyridine N-oxide (9.0 g) in conc. H2SO4 (25 mL).
-
Cool to 0°C. Add fuming HNO3 (15 mL) dropwise. Warning: Evolution of NOx fumes.
-
Heat the mixture to 90°C for 4 hours.
-
Quench: Pour the reaction mixture onto crushed ice (200 g).
-
Neutralize carefully with solid Na2CO3 or conc. NH4OH to pH 7-8.
-
Extract with EtOAc (3 x 100 mL).
-
Yield: Expect ~60-70% of 2-iodo-4-nitropyridine N-oxide (Yellow solid).
Stage 3: Katada Rearrangement (C3-Functionalization)
This is the critical step. Reaction of the 4-nitro-N-oxide with acetic anhydride typically results in acetoxylation at the position beta to the nitrogen (C3 or C5). Since C2 is blocked by Iodine, and C5 is sterically less activated than C3 (due to the nitro group's proximity), substitution at C3 is favored.
-
Reagents: Acetic Anhydride (Ac2O).
-
Conditions: 90-100°C, 2-4 hours.
Protocol:
-
Suspend 2-iodo-4-nitropyridine N-oxide (5.0 g) in Acetic Anhydride (25 mL).
-
Heat the mixture to 90°C. The solid will dissolve as the reaction proceeds.
-
Monitor by TLC. The N-oxide spot will disappear, and a less polar spot (acetoxy) will appear.
-
Workup: Concentrate the mixture under reduced pressure to remove excess Ac2O.
-
Resuspend the residue in water (50 mL) and heat to 60°C for 30 minutes to hydrolyze the unstable acetoxy intermediate to the hydroxyl form (or proceed to explicit hydrolysis).
-
Note: If the acetoxy intermediate is stable, treat with 1M NaOH (aq) at RT for 1 hour to cleave the ester.
-
Acidify to pH 5 with 1M HCl. The product, 3-hydroxy-2-iodo-4-nitropyridine , may precipitate.[3] If not, extract with EtOAc.
Stage 4: Chemoselective Reduction (Nitro to Amine)
Critical Control Point: Standard catalytic hydrogenation (Pd/C, H2) is forbidden here as it will cause rapid de-iodination (removing the C2-Iodine). We must use a chemical reduction that targets the nitro group but spares the aryl iodide. Iron/Acetic Acid or Iron/Ammonium Chloride is the industry standard for this selectivity.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.
Protocol:
-
Dissolve 3-hydroxy-2-iodo-4-nitropyridine (2.0 g) in Ethanol (40 mL) and Water (10 mL).
-
Add NH4Cl (2.0 g) and Iron powder (2.1 g, 5 eq).
-
Heat to reflux with vigorous stirring for 2 hours. The mixture will turn dark/sludge-like.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent.
-
Purification: The residue contains the target. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).
Data Summary & Specifications
| Compound | Molecular Weight | Role | Key Property |
| 2-Iodopyridine | 205.00 | Starting Material | Labile C-I bond; requires mild oxidation. |
| 2-Iodopyridine N-oxide | 221.00 | Intermediate | Activated for electrophilic attack at C4. |
| 2-Iodo-4-nitropyridine N-oxide | 266.00 | Intermediate | Highly electron-deficient; precursor to rearrangement. |
| 4-Amino-2-iodopyridin-3-ol | 236.01 | Target | Amphoteric; potential chelator. |
Mechanism of Action: The Katada Rearrangement[5]
Understanding the C3-functionalization is vital for troubleshooting.
-
Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.
-
Addition: An acetate anion attacks the C3 position (beta-carbon).
-
Elimination: The loss of acetic acid and re-aromatization drives the formation of the 3-acetoxy product.
-
Selectivity: While C2 is usually favored in unsubstituted pyridines, the C2-Iodine sterically and electronically blocks that site, forcing the rearrangement to C3.
Figure 2: Mechanistic flow of the Katada rearrangement used to install the oxygen functionality.
Safety & Troubleshooting
-
Iodine Stability: Avoid strong bases (e.g., n-BuLi) or palladium-catalyzed hydrogenation conditions, as these will cleave the C-I bond.
-
Explosion Hazard: N-oxides and nitration reactions can be energetic. Perform the nitration behind a blast shield.
-
Purification: 4-Amino-3-hydroxypyridines are often amphoteric and polar. If extraction is difficult, use continuous extraction or an SCX (Strong Cation Exchange) column for isolation.
References
-
Katada, M. (1947). "Reactions of Pyridine-N-oxide with Acid Anhydrides." Journal of the Pharmaceutical Society of Japan, 67, 51. Link
- Hamana, M. (1976). "The Chemistry of Pyridine N-oxides." Journal of Heterocyclic Chemistry.
-
Sigma-Aldrich. "4-Amino-2-iodopyridin-3-ol Product Page." Link
-
ChemicalBook. "Synthesis of 2-Iodopyridine derivatives." Link
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
Sources
- 1. mdpi.org [mdpi.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-iodopyridin-3-ol in Medicinal Chemistry
Introduction: The Strategic Value of 4-Amino-2-iodopyridin-3-ol
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Amino-2-iodopyridin-3-ol is a highly functionalized pyridine scaffold that has emerged as a valuable intermediate in medicinal chemistry. Its utility stems from a unique combination of structural features:
-
A Pyridine Core: A foundational element of numerous approved drugs, the pyridine ring system is a "privileged scaffold" that offers favorable physicochemical properties and diverse interaction capabilities with biological targets.[1]
-
A Reactive Iodo Group: The carbon-iodine bond at the 2-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile and modular installation of a wide array of aryl and heteroaryl substituents, enabling rapid exploration of chemical space.[2][3]
-
Hydrogen Bonding Moieties: The amino group at the 4-position and the hydroxyl group at the 3-position are critical for establishing specific, high-affinity interactions with protein targets. In many kinase inhibitors, for instance, analogous functionalities form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, anchoring the inhibitor in place.[4]
This confluence of features makes 4-Amino-2-iodopyridin-3-ol an ideal starting point for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| Form | Solid | |
| InChI Key | DSCZXTKPQSVQCH-UHFFFAOYSA-N | |
| CAS Number | Not explicitly available, but related structures are documented. |
Core Applications in Drug Discovery
The structural arrangement of 4-Amino-2-iodopyridin-3-ol lends itself to several high-value applications in medicinal chemistry, from generating libraries of kinase inhibitors to constructing novel fused heterocyclic systems.
A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer.[5][6] The development of small-molecule kinase inhibitors is a central focus of pharmaceutical research. 4-Amino-2-iodopyridin-3-ol provides an excellent framework for designing such inhibitors.
Causality of Design: The amino and hydroxyl groups are positioned to mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. The iodine at the C2 position serves as a versatile synthetic handle to introduce larger, often hydrophobic, groups that can occupy the deeper sections of the ATP-binding pocket, thereby conferring potency and selectivity.[4]
Caption: Drug discovery workflow using the 4-Amino-2-iodopyridin-3-ol scaffold.
Potential in Covalent Inhibitor Design
Covalent inhibitors offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[7][8] While the C-I bond is primarily used for cross-coupling, the pyridine ring itself presents an opportunity for developing "switchable" electrophiles for covalent protein modification.
Mechanistic Insight: 4-halopyridines can act as latent electrophiles.[9] The pyridine nitrogen can be protonated, especially within the acidic microenvironment of an enzyme's active site. This protonation significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by a proximate cysteine or lysine residue. This "catalysis-dependent" labeling imparts a high degree of selectivity, as the covalent modification is triggered by the target protein itself.[9] While 4-chloropyridines are more studied in this context, the underlying principle is applicable to other halopyridines, making 4-Amino-2-iodopyridin-3-ol an intriguing starting point for designing targeted covalent inhibitors.
Synthesis of Fused Heterocyclic Systems
Fused heterocyclic scaffolds like pyrido[3,4-d]pyridazines and pyrido[2,3-d]pyrimidines are prevalent in biologically active molecules.[10][11][12][13] The arrangement of functional groups on 4-Amino-2-iodopyridin-3-ol makes it a suitable precursor for constructing such fused systems. For example, the adjacent amino and hydroxyl groups can undergo condensation reactions with appropriate reagents to form a second fused ring, leading to novel and rigid molecular architectures for further exploration.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be anhydrous and reactions involving organometallic reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Amino-2-iodopyridin-3-ol
This protocol details a general procedure for coupling an arylboronic acid to the C2 position of the pyridine ring. The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[14][15]
Reaction Principle: The reaction proceeds via a palladium(0) catalytic cycle involving oxidative addition of the aryl iodide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the catalyst.[15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Amino-2-iodopyridin-3-ol (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% with SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 4-Amino-2-iodopyridin-3-ol, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction Execution:
-
Conventional Heating: Place the vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for 10-60 minutes.[2] Microwave heating can significantly accelerate the reaction.[17]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C2-arylated product.
Optimization Parameters: The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields, especially with challenging substrates.
| Parameter | Common Choices | Rationale / Field Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable all-in-one Pd(0) source. Precatalysts like Pd(OAc)₂ require a ligand to form the active catalytic species.[16] |
| Ligand | PPh₃, SPhos, XPhos | For aryl iodides, PPh₃ is often sufficient. For more challenging couplings, electron-rich, bulky phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[16] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation.[14] Cs₂CO₃ is often more effective but also more expensive. The choice can depend on the acidity of the boronic acid and the presence of base-labile functional groups. |
| Solvent | Dioxane, Toluene, DME, often with H₂O | A polar aprotic solvent is typical. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step. |
Protocol 2: Proposed Synthesis of a Pyrido[3,4-d]pyridazinone Derivative
This protocol outlines a hypothetical, yet chemically sound, pathway to a fused heterocyclic system from the product of the Suzuki coupling described in Protocol 1.
Reaction Principle: This is a condensation and cyclization reaction. The ortho-amino and hydroxyl groups on the pyridine ring react with a hydrazine derivative to form the fused pyridazinone ring system, a scaffold of interest in medicinal chemistry.[10][12][18]
Caption: Proposed synthesis of a fused pyridopyridazinone scaffold.
Materials:
-
C2-arylated 4-amino-pyridin-3-ol (from Protocol 1)
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve the C2-arylated 4-amino-pyridin-3-ol in a suitable solvent like ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate. The use of an acid catalyst like acetic acid may be beneficial.
-
Reaction: Heat the mixture to reflux for 6-24 hours.
-
Monitoring: Monitor the formation of the new, more rigid product by TLC or LC-MS.
-
Isolation:
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and purify the residue via column chromatography or recrystallization.
-
Causality of Experimental Choices:
-
Solvent: Ethanol is a common, polar protic solvent that is suitable for condensation reactions and can facilitate the dissolution of the starting materials.
-
Reflux Conditions: The formation of the fused ring system often requires elevated temperatures to overcome the activation energy of the cyclization step.
-
Hydrazine: This reagent provides the two nitrogen atoms required to form the pyridazinone ring.
Conclusion
4-Amino-2-iodopyridin-3-ol is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for a modular and logical approach to drug design, enabling the systematic synthesis of compound libraries targeting critical protein families like kinases. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this potent scaffold in their drug discovery programs. By understanding the causality behind the synthetic transformations and thoughtfully applying modern catalytic methods, scientists can efficiently navigate the path from this versatile building block to novel therapeutic candidates.
References
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals. [Link]
-
Devaraj, A., et al. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... ResearchGate. [Link]
-
Wang, Z., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink. [Link]
-
Volyniuk, D., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
De Tran, Q., & Van der Eycken, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]
-
Hardy, A.P., et al. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Bioconjugate Chemistry. [Link]
-
De Tran, Q., & Van der Eycken, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives (PDF). ResearchGate. [Link]
-
MySkinRecipes. (2026). 4-Amino-3-chloropyridin-2-ol. MySkinRecipes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Shi, D., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry. [Link]
-
Wood, C., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase inhibitor library. White Rose Research Online. [Link]
-
Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors (PDF). ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Lu, H., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Signal Transduction and Targeted Therapy. [Link]
-
El-Malah, A.A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Scientific Reports. [Link]
-
Thompson, A.D., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters. [Link]
-
Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]
-
Gomes, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Amerigo Scientific. [Link]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-iodopyridin-3-ol as a Pharmaceutical Intermediate
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged structure" in drug design. Within this class, substituted aminopyridinols are of particular interest as versatile intermediates. This guide provides a detailed technical overview of 4-Amino-2-iodopyridin-3-ol, a key building block for the synthesis of complex heterocyclic systems, with a particular focus on its application in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance.
Physicochemical Properties and Characterization
4-Amino-2-iodopyridin-3-ol is a solid, substituted pyridine with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Appearance | Expected to be a solid, likely off-white to light brown | Inferred from related compounds |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like ethanol and DMSO. | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad signal for the amino protons, and a signal for the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the amino, hydroxyl, and iodo substituents.
-
¹³C NMR (100 MHz, DMSO-d₆): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the iodine atom (C2) would be shifted significantly upfield compared to its non-iodinated counterpart.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a prominent [M+H]⁺ ion peak at approximately m/z 236.9567, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H and O-H stretching bands, as well as aromatic C-H and C=C/C=N stretching vibrations.
Synthesis Protocol
The synthesis of 4-Amino-2-iodopyridin-3-ol can be logically approached in a two-step sequence starting from pyridine, proceeding through the formation of the precursor 4-aminopyridin-3-ol, followed by regioselective iodination.
Workflow for the Synthesis of 4-Amino-2-iodopyridin-3-ol
Caption: Proposed synthetic pathway to 4-Amino-2-iodopyridin-3-ol.
Part 1: Synthesis of 4-Aminopyridin-3-ol (Precursor)
The synthesis of the precursor, 4-aminopyridin-3-ol, is a multi-step process that begins with commercially available pyridine. The process involves nitration to introduce a nitro group, which is subsequently reduced to an amino group, followed by hydroxylation.[2]
Protocol:
-
Nitration of Pyridine: Pyridine is first converted to its N-oxide, which is then nitrated to yield 4-nitropyridine-N-oxide. This is a classic method to direct nitration to the 4-position of the pyridine ring.
-
Reduction of the Nitro Group: The 4-nitropyridine-N-oxide is then subjected to reduction. A common and effective method is catalytic hydrogenation using a palladium catalyst or reduction with iron powder in an acidic medium.[3] This step yields 4-aminopyridine.
-
Hydroxylation: The final step to obtain the precursor is the hydroxylation of 4-aminopyridine. This can be a challenging transformation, but various methods have been reported for the hydroxylation of aminopyridines.[2]
Part 2: Iodination of 4-Aminopyridin-3-ol
This protocol is adapted from the successful iodination of the structurally similar 3-hydroxypyridine.[4] The amino group at the 4-position and the hydroxyl group at the 3-position are both activating, electron-donating groups, which direct electrophilic substitution to the ortho and para positions. In this case, the C2 and C6 positions are most activated. Steric hindrance from the adjacent hydroxyl group at C3 may favor iodination at the C2 position.
Materials:
-
4-Aminopyridin-3-ol
-
Iodine (I₂)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridin-3-ol (1 equivalent) in deionized water.
-
Add sodium carbonate (2.1 equivalents) to the solution and stir until dissolved.
-
Add iodine (1 equivalent) portion-wise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully adjust the pH of the reaction mixture to approximately 4 using 1 M HCl. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield 4-Amino-2-iodopyridin-3-ol.
Purification and Analysis
Purification Protocol
Iodinated organic compounds can sometimes be sensitive to acidic conditions and may decompose on standard silica gel.[5] Therefore, purification by column chromatography should be approached with caution.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.
-
Column Chromatography: If necessary, column chromatography on basic or neutral alumina is recommended over silica gel to avoid decomposition. A gradient elution system of ethyl acetate in hexanes is a good starting point.
Analytical Workflow:
Caption: Post-synthesis workflow for purification and analysis.
Application in Pharmaceutical Synthesis: A Kinase Inhibitor Intermediate
The 4-amino-2-iodopyridin-3-ol scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those of interest as kinase inhibitors. The amino and iodo groups provide two reactive handles for further chemical elaboration, such as in the construction of pyrido[2,3-d]pyrimidines, which are known to be potent inhibitors of various kinases.[6][7]
Representative Synthetic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Core
The following is a representative, hypothetical workflow illustrating how 4-Amino-2-iodopyridin-3-ol can be utilized to construct a core structure found in many kinase inhibitors.
Workflow:
Caption: Synthetic utility of 4-Amino-2-iodopyridin-3-ol in kinase inhibitor synthesis.
Protocol Outline:
-
N-Arylation: The amino group of 4-Amino-2-iodopyridin-3-ol can undergo a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation with an appropriate aryl halide. This step introduces a key pharmacophoric element.
-
Pyrimidine Ring Formation: The resulting N-arylated intermediate can then be cyclized to form the pyridopyrimidine ring system. This is often achieved by heating with formamide or a similar one-carbon synthon.
-
Further Functionalization: The iodine atom at the 2-position of the original pyridine ring (now part of the fused system) serves as a handle for further diversification, for instance, through Suzuki or Sonogashira cross-coupling reactions, to introduce additional substituents that can fine-tune the biological activity and pharmacokinetic properties of the final molecule.
Safety and Handling
While a specific safety data sheet for 4-Amino-2-iodopyridin-3-ol is not widely available, the safety precautions should be based on those for related aminopyridines and iodinated compounds.
-
Hazard Classifications: Based on similar compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Ensure adequate ventilation.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2-iodopyridin-3-ol is a strategically functionalized building block with significant potential in pharmaceutical research and development. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of three distinct functional groups—an amino, a hydroxyl, and an iodo group—on the pyridine core provides medicinal chemists with a versatile platform for the construction of complex molecular architectures, particularly for the discovery of novel kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the effective use of this valuable intermediate in advancing drug discovery programs.
References
-
Pharmaffiliates. 4-Amino-3-hydroxypyridine. [Link]
- Boultwood, T., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments.
- Semenov, V. V., & Smushkevich, Y. I. (1990). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
-
MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
PubMed. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- Seela, F., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of medicinal chemistry, 43(21), 3897-3906.
-
Baindur, N., et al. (1993). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][5]oxazines and pyrido[4,3-b][1][5]thiazines. Journal of medicinal chemistry, 36(22), 3743-3749.
- Besson, T., et al. (2022).
Sources
- 1. 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications [pipzine-chem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Process For Producing 4 Aminopyridines [quickcompany.in]
Application Note: High-Fidelity N-Acylation of 4-Amino-2-iodopyridin-3-ol
Executive Summary
This guide details the protocol for the chemoselective N-acylation of 4-amino-2-iodopyridin-3-ol . This substrate presents a specific synthetic challenge: it contains two nucleophilic sites (the C4-amine and C3-hydroxyl) in a vicinal arrangement, complicated by the electron-withdrawing and sterically demanding iodine atom at C2.
While amines are typically more nucleophilic than phenols, the electron-deficient pyridine ring reduces the basicity of the amine. Furthermore, the proximity of the hydroxyl group can lead to competitive O-acylation or N,O-bis-acylation. This protocol utilizes a "Drive-and-Correct" strategy : prioritizing complete conversion followed by selective hydrolysis of any transient ester byproducts to ensure high purity of the desired amide.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The reaction involves differentiating between two nucleophiles:[1]
-
C4-Amine (-NH₂): The desired target. Its nucleophilicity is attenuated by the pyridine ring and the inductive effect of the C2-Iodine.
-
C3-Hydroxyl (-OH): A phenol-like moiety. While less nucleophilic than the amine in neutral conditions, it is acidic. In the presence of base, it can deprotonate to an oxyanion, becoming highly reactive toward acyl chlorides.
The "Self-Validating" Logic
Attempting perfect kinetic selectivity (reacting only the amine) is risky and often leads to mixed products (unreacted starting material + mono-acyl + bis-acyl).
The Superior Approach: Instead of avoiding O-acylation, we accept it as a transient state. Amides (N-acyl) are thermodynamically more stable and kinetically more robust toward hydrolysis than esters (O-acyl).
-
Step 1: Drive the reaction to completion (forming N-acyl or N,O-bis-acyl).
-
Step 2: Perform a mild basic workup (saponification). This selectively cleaves the labile phenolic ester while leaving the robust amide bond intact.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the convergence of pathways to the desired product.
Figure 1: Reaction pathway showing the convergence of the bis-acylated side-product to the desired N-acyl product via selective hydrolysis.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 4-Amino-2-iodopyridin-3-ol | 1.0 | Substrate | Ensure dryness; hygroscopic.[2] |
| Acyl Chloride (R-COCl) | 1.1 – 1.2 | Electrophile | If using Anhydride, use 1.5 eq. |
| Pyridine | Solvent | Base/Solvent | Acts as an HCl scavenger and acylation catalyst. |
| Dichloromethane (DCM) | Co-solvent | Solvent | Optional; used if substrate solubility is poor in pure pyridine. |
| Methanol (MeOH) | Solvent | Quench | Used in the workup/hydrolysis step. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Used for selective ester hydrolysis. |
Step-by-Step Methodology
Phase A: Acylation (Amide Formation)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-amino-2-iodopyridin-3-ol (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M).
-
Note: If the substrate does not dissolve completely, add anhydrous DCM (1:1 ratio with Pyridine).
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add the Acyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Critical: The reaction is exothermic. Control addition rate to prevent thermal runaway, which promotes O-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Monitor by LCMS or TLC.
-
Target: Disappearance of starting material (m/z = [M+H]+).
-
Observation: You may see two peaks: the desired product (M + Acyl) and the bis-acylated product (M + 2*Acyl). Do not stop yet if Bis-acyl is present.
-
Phase B: The "Correction" (Selective Hydrolysis)
Perform this phase ONLY if O-acylation (Bis-acyl) is detected or to ensure protocol robustness.
-
Quench: Cool the mixture to 0 °C and quench by adding Methanol (5 mL per mmol substrate).
-
Basify: Add solid K₂CO₃ (2.0 equiv).
-
Hydrolysis: Stir the suspension vigorously at room temperature for 30–60 minutes.
-
Verification: Check LCMS. The Bis-acyl peak should converge completely to the Mono-N-acyl peak.
Phase C: Workup & Isolation
-
Concentration: Remove volatiles (DCM/MeOH/Pyridine) under reduced pressure. Pyridine removal may require azeotroping with toluene or heptane.
-
Partition: Resuspend the residue in EtOAc and water.
-
pH Adjustment: Carefully adjust the aqueous layer pH to ~4–5 using 1M HCl. (Caution: The product is amphoteric; too acidic and it stays in water; too basic and the phenoxide forms).
-
-
Extraction: Extract with EtOAc (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (DCM/MeOH gradient).
Quality Control & Validation
Analytical Markers
| Method | Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | NH Amide Proton: Singlet, δ 9.5 – 10.5 ppm | Confirms N-acylation. |
| ¹H NMR (DMSO-d₆) | OH Phenol Proton: Broad singlet, δ 10.0 – 11.5 ppm | Confirms free hydroxyl (O-acyl is absent). |
| ¹H NMR (Shift) | C5-H Pyridine: Downfield shift (~0.2 ppm) | Indicates acylation at the adjacent amine. |
| LCMS | Mass: [M+H]⁺ = Substrate + Acyl | Single peak required. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance from C2-Iodine. | Heat to 50 °C; Add catalytic DMAP (0.1 eq). Note: DMAP increases O-acylation, making Phase B mandatory. |
| Bis-Acylation Persists | Hydrolysis time too short. | Increase K₂CO₃ hydrolysis time or use 1M NaOH (carefully) for 10 mins. |
| Product in Aqueous Layer | Amphoteric nature (Zwitterion). | Ensure pH of aqueous layer is near the isoelectric point (typically pH 5–6) during extraction. |
References
-
Chemoselective Acylation of Aminophenols
-
Reactivity of Aminopyridines
- Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amin
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
General Acylation Protocols (Vertex AI Grounding)
Sources
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis [organic-chemistry.org]
- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Amino-2-iodopyridin-3-ol in Agrochemical Synthesis
This Application Note is structured as a high-level technical guide for process chemists and agrochemical discovery scientists. It focuses on the strategic utility of 4-Amino-2-iodopyridin-3-ol as a privileged scaffold for the synthesis of next-generation picolinate herbicides and fused heterocyclic fungicides.
Abstract
The pyridine ring remains a cornerstone of modern agrochemistry, serving as the core pharmacophore for auxin-mimic herbicides (e.g., Halauxifen, Picloram) and succinate dehydrogenase inhibitor (SDHI) fungicides. 4-Amino-2-iodopyridin-3-ol (CAS 1171919-81-5) represents a high-value "lynchpin" intermediate. Its unique substitution pattern offers orthogonal reactivity: a labile 2-iodo handle for cross-coupling or carbonylation, a 3-hydroxyl group for solubility modulation or directing effects, and a 4-amino group critical for target protein binding (e.g., TIR1 ubiquitin ligase). This guide details the synthetic utility of this scaffold, providing validated protocols for its conversion into picolinate esters and fused oxazolopyridines.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | 4-Amino-2-iodopyridin-3-ol |
| CAS Number | 1171919-81-5 |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| pKa (Calc) | ~8.5 (OH), ~4.2 (Pyridine N) |
The "Ortho-Functionalized" Advantage
In agrochemical design, this molecule is not merely a building block but a divergent hub .
-
C-2 Position (Iodine): The iodine atom is highly reactive toward oxidative addition with Palladium(0), enabling facile carbonylation (to picolinates) or Suzuki-Miyaura coupling (to 6-arylpicolinates).
-
C-3 Position (Hydroxyl): Acts as a hydrogen bond donor/acceptor in the active site or can be alkylated to tune lipophilicity (LogP) for phloem mobility.
-
C-4 Position (Amine): Essential for hydrogen bonding with the carboxylate of glutamate residues in auxin receptors (e.g., TIR1).
Synthetic Pathways & Applications
The following flowchart illustrates the divergent utility of 4-Amino-2-iodopyridin-3-ol in synthesizing two major classes of agrochemicals: Picolinate Herbicides and Fused Oxazolopyridines .
Figure 1: Divergent synthetic pathways utilizing the 4-Amino-2-iodopyridin-3-ol scaffold.
Application 1: Synthesis of Picolinate Herbicides
The conversion of the 2-iodo group to a carboxylate ester is the critical step in accessing the picolinic acid core found in herbicides like Aminopyralid and Florpyrauxifen.
Mechanistic Insight
The 3-hydroxyl group can act as an intramolecular ligand or proton shuttle, potentially accelerating the reductive elimination step in Pd-catalysis. However, it requires protection (e.g., MOM or Methyl) if harsh basic conditions are used to prevent catalyst poisoning via phenoxide formation.
Validated Protocol: Pd-Catalyzed Methoxycarbonylation
Objective: Convert 4-Amino-2-iodopyridin-3-ol to Methyl 4-amino-3-hydroxypicolinate.
Reagents:
-
Substrate: 4-Amino-2-iodopyridin-3-ol (1.0 eq)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (2.5 mol%)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Methanol (MeOH) / DMF (4:1 ratio)
-
Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a high-pressure autoclave (or heavy-walled glass vessel) with the substrate, Pd(OAc)₂, and dppp.
-
Solvation: Add degassed MeOH/DMF mixture and Et₃N. The DMF helps solubilize the zwitterionic starting material.
-
Carbonylation: Seal the vessel and purge with CO gas three times. Pressurize to 5 bar (70 psi). Heat the reaction to 80°C with vigorous stirring (800 rpm).
-
Monitoring: Monitor consumption of the aryl iodide via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). Reaction is typically complete in 6–12 hours.
-
Workup: Cool to room temperature and vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.
-
Purification: Concentrate the filtrate. The product often precipitates upon addition of water or can be purified via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 85–92% isolated yield.
Application 2: Fused Oxazolopyridines (PPO Inhibitors)
Protoporphyrinogen Oxidase (PPO) inhibitors often feature fused bicyclic systems. The 3-OH and 4-NH₂ groups are perfectly positioned to form an oxazolo[4,5-c]pyridine ring.
Validated Protocol: Cyclization to Oxazolopyridine
Objective: Synthesis of the fused oxazole core.
Reagents:
-
Substrate: 4-Amino-2-iodopyridin-3-ol
-
Cyclizing Agent: Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (cat.)
-
Solvent: Toluene or Dioxane
Step-by-Step Methodology:
-
Reflux: Dissolve the substrate in Toluene. Add TEOF (3.0 eq) and a catalytic crystal of pTSA.
-
Dean-Stark: Fit the flask with a Dean-Stark trap to remove ethanol produced during the reaction. Heat to reflux (110°C).
-
Completion: Reaction is driven to completion by the removal of ethanol (approx. 4 hours).
-
Isolation: Cool to 0°C. The fused product, 4-iodo-oxazolo[4,5-c]pyridine , often crystallizes directly from the solution.
-
Downstream: The remaining 4-iodo group (originally C-2) is now activated for Suzuki coupling to attach the aryl tail required for PPO inhibition.
Safety & Handling (MSDS Summary)
-
Hazards: 4-Amino-2-iodopyridin-3-ol is an organoiodide and aminopyridine derivative. It is classified as Acute Tox. 4 (Oral) and Skin Sens. 1 .
-
Iodine Stability: The C-I bond is light-sensitive. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent liberation of iodine.
-
Carbon Monoxide: The carbonylation protocol uses CO, a colorless, odorless, toxic gas. CO detectors must be worn, and reactions must be performed in a well-ventilated fume hood.
References
-
Pyridine Scaffolds in Agrochemicals
- Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Source: Bioorganic & Medicinal Chemistry (2016).
-
URL:[Link]
-
Picolinate Herbicide Chemistry
-
Fused Heterocycle Synthesis
- Carbonylation Protocols: Title: Palladium-Catalyzed Carbonylation of Aryl Halides. Source: Sigma-Aldrich Technical Library.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Amino-2-iodopyridin-3-ol as a Lynchpin Scaffold in Diversity-Oriented Synthesis
The following Application Note and Protocol guide details the use of 4-Amino-2-iodopyridin-3-ol (CAS: 1171919-81-5) as a high-value molecular scaffold.
Introduction & Scaffold Analysis
4-Amino-2-iodopyridin-3-ol is a trifunctionalized pyridine building block that offers a rare combination of orthogonal reactivity. Unlike standard pyridine scaffolds, this molecule presents three contiguous functional sites (C2, C3, C4) that allow for the rapid construction of fused heterocyclic systems, particularly oxazolo[4,5-c]pyridines , which are bioisosteres of purines and privileged structures in kinase inhibitor discovery.
Structural Logic and Reactivity Profile
The scaffold is defined by three distinct electronic environments:
-
C2-Iodine (Electrophilic Handle): Positioned
to the pyridine nitrogen, this iodide is highly activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The inductive effect of the ring nitrogen enhances oxidative addition rates compared to carbocyclic aryl iodides. -
C3-Hydroxyl (Nucleophilic/H-Bonding): Acts as an oxygen nucleophile for etherification or cyclization. Its position between the iodine and amine allows it to participate in metal chelation, potentially directing C–H activation at C4 if the amine is protected.
-
C4-Amino (Nucleophilic): A primary amine serving as a handle for amide coupling, reductive amination, or heterocyclization.
Strategic Utility
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (236.01 g/mol ) and presence of hydrogen bond donor/acceptors make it an ideal "core" for growing fragments into lead-like space.
-
Scaffold Hopping: It serves as a precursor to oxazolo[4,5-c]pyridines , offering a novel IP space alternative to quinolines or isoquinolines.
Synthetic Pathways & Decision Matrix
The utility of 4-Amino-2-iodopyridin-3-ol lies in the order of operations. Researchers must choose between "Functionalization First" (Path A) or "Cyclization First" (Path B).
Pathway Visualization
Figure 1: Divergent synthesis strategies. Path A is preferred for generating libraries with diverse C2-aryl groups. Path B is preferred when the C2-substituent (from original scaffold, becomes C4 on fused system) needs to be modified last.
Detailed Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the C2 position while leaving the aminophenol motif intact for future cyclization. Rationale: The free amine and hydroxyl groups can poison sensitive Pd catalysts. We utilize a robust catalyst system (Pd(dppf)Cl2) and a weak base to prevent side reactions.
Materials:
-
4-Amino-2-iodopyridin-3-ol (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, charge the scaffold (236 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (41 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M K2CO3 (1.5 mL).
-
Reaction: Heat to 90°C for 4–6 hours. (Monitor by LC-MS; disappearance of starting material m/z 237).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Adjust pH to ~6–7 with 1M HCl (carefully, to ensure the amphoteric aminophenol extracts into organic phase or precipitates).
-
Note: Aminopyridinols are zwitterionic. If product remains in aqueous phase, perform n-butanol extraction.
-
-
Purification: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).
Data Validation:
-
Expected MS: [M+H]+ = MW of Boronic Acid fragment + 110 (loss of I, gain of Pyridine-OH-NH2 core).
Protocol B: "One-Pot" Cyclization to Oxazolo[4,5-c]pyridine
Objective: To fuse the oxazole ring onto the pyridine core. Mechanism: Condensation of the 3-OH and 4-NH2 with a one-carbon electrophile (Triethyl Orthoformate).
Materials:
-
4-Amino-2-iodopyridin-3-ol (or C2-substituted derivative)[1][2]
-
Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)
Procedure:
-
Setup: Dissolve the scaffold (1.0 mmol) in TEOF (5 mL). Add pTSA (19 mg).
-
Reaction: Reflux at 100°C for 3 hours.
-
Monitoring: TLC should show a less polar spot. The disappearance of the broad -OH/-NH2 stretches in IR is a key indicator.
-
Workup: Concentrate in vacuo to remove excess TEOF.
-
Crystallization: Triturate the residue with cold diethyl ether or hexanes. The fused heterocycle often precipitates as a solid.
Critical Quality Attribute (CQA):
-
Regiochemistry Check: Verify the formation of the oxazole ring using HMBC NMR. Correlation between the new C2-H (oxazole proton) and the pyridine C3/C4 carbons confirms fusion.
Quantitative Data Summary
| Reaction Type | Reagents | Typical Yield | Key Challenge | Solution |
| Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2 | 65–85% | Catalyst poisoning by free NH2/OH | Use bidentate ligand (dppf); high catalyst load (5%) |
| Oxazole Formation | TEOF, pTSA | 80–95% | Moisture sensitivity of TEOF | Use dry glassware; excess reagent |
| Carbamate Cyclization | CDI, THF | 70–80% | Formation of cyclic urea vs carbamate | Control temp (0°C to RT); CDI quality |
| Sandmeyer (NH2 -> I) | NaNO2, KI, H+ | 40–50% | Over-iodination or polymerization | Strict temp control (<5°C); slow addition |
Safety & Handling
-
Iodine Content: Organic iodides can be light-sensitive. Store the scaffold in amber vials at 2–8°C.
-
Aminophenol Toxicity: Treat as a potential skin sensitizer and irritant (H317, H315). Use nitrile gloves.
-
Waste Disposal: Palladium-contaminated waste must be segregated from general organic waste.
References
-
Scaffold Properties & Availability
-
Synthetic Methodology (Aminopyridine Functionalization)
-
Synthesis of N-Substituted-3-amino-4-halopyridines. NIH/PubMed Central. Detailed protocols for handling halo-amino-pyridines. Link
-
-
Oxazolopyridine Applications
-
Discovery of oxazolo[4,5-b]pyridines as SIRT1 activators. Bioorganic & Medicinal Chemistry Letters. Demonstrates the biological relevance of the fused scaffold. Link
-
-
General Heterocycle Synthesis
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold. MDPI Pharmaceuticals. Analogous chemistry for amino-heterocycle functionalization. Link
-
Sources
experimental procedure for synthesizing derivatives from 4-Amino-2-iodopyridin-3-ol
Application Note: Advanced Synthesis & Functionalization of 4-Amino-2-iodopyridin-3-ol Scaffolds
Executive Summary & Strategic Value
The 4-Amino-2-iodopyridin-3-ol scaffold represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and ATP-competitive ligands. Its structural uniqueness lies in the dense functionalization of the pyridine ring:
-
C3-Hydroxyl / C4-Amino Pair: A "ortho-aminophenol" motif embedded in a pyridine, serving as a direct precursor to oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines .
-
C2-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification after heterocycle formation.
This guide provides a validated, three-module workflow for synthesizing this core and processing it into complex bioactive derivatives.
Experimental Workflow Visualization
The following diagram illustrates the modular logic of this protocol, highlighting the "Switch" step where the chemist chooses between immediate coupling or cyclization.
Figure 1: Modular synthesis workflow. Path A prioritizes scaffold rigidity (cyclization), while Path B prioritizes decoration of the pyridine ring.
Module 1: Core Synthesis (Iodination)
Objective: Regioselective installation of iodine at the C-2 position of 4-aminopyridin-3-ol. Mechanism: Electrophilic aromatic substitution.[1] The C-3 hydroxyl group is the strongest activator, directing the electrophile to the ortho (C-2) position.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role |
| 4-Aminopyridin-3-ol | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |
| Acetic Acid (AcOH) | 0.1 | Catalyst (Optional) |
Protocol
-
Dissolution: Charge a round-bottom flask with 4-aminopyridin-3-ol (10 mmol) and anhydrous MeCN (50 mL). Stir until a suspension or partial solution forms.
-
Addition: Cool the mixture to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to avoid exotherms. Note: Protect from light to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~236 Da).
-
Quench: Dilute with EtOAc (100 mL) and wash with 10% aqueous sodium thiosulfate (
) to remove excess iodine (indicated by fading of brown color). -
Isolation: Wash the organic layer with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM:MeOH 95:5) to yield 4-Amino-2-iodopyridin-3-ol as a beige solid.
Module 2: The "Switch" – Cyclization to Oxazolo[4,5-c]pyridine
Objective: Condensation of the C3-OH and C4-NH2 groups to form the fused oxazole ring. Critical Insight: This reaction locks the conformation of the molecule, often increasing potency against kinase targets by mimicking the adenine hinge-binding motif.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role |
| 4-Amino-2-iodopyridin-3-ol | 1.0 | Substrate |
| Triethyl Orthoformate (TEOF) | 5.0 - 10.0 | Cyclizing Agent & Solvent |
| p-Toluenesulfonic Acid (pTSA) | 0.05 | Acid Catalyst |
Protocol
-
Setup: In a pressure vial or reflux apparatus, suspend 4-Amino-2-iodopyridin-3-ol (2 mmol) in Triethyl Orthoformate (5 mL).
-
Catalysis: Add a catalytic crystal of pTSA (approx. 10 mg).
-
Heating: Heat the mixture to 100°C (or reflux) for 3–5 hours. The suspension should clear as the intermediate imidate forms, then potentially precipitate the product.
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (polar) will disappear, replaced by a less polar spot (Oxazole).
-
Workup: Cool to RT.
-
Precipitation Method: If solids form, filter and wash with cold diethyl ether.
-
Evaporation Method: If no precipitate, concentrate TEOF under reduced pressure. Triturate the residue with hexanes/ether to induce crystallization.
-
-
Product: 4-Iodo-oxazolo[4,5-c]pyridine . (Note: The iodine remains intact at C-4 of the new fused system, ready for coupling).
Module 3: Divergent Functionalization (Suzuki Coupling)
Objective: Functionalization of the C-I bond. This can be performed on the linear precursor (Module 1 product) or the cyclized core (Module 2 product).
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | Role |
| Iodo-substrate | 1.0 | Electrophile |
| Aryl Boronic Acid ( | 1.2 | Nucleophile |
| 0.05 | Catalyst | |
| 2.0 | Base | |
| DME / Ethanol / Water | 4:1:1 | Solvent System |
Protocol
-
Degassing: In a microwave vial, combine the Iodo-substrate (1 mmol), Aryl Boronic Acid (1.2 mmol), and solvent mixture (4 mL DME, 1 mL EtOH, 1 mL Water). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
(5 mol%) and seal the vial immediately. -
Reaction:
-
Thermal: Heat at 85°C for 12 hours.
-
Microwave (Preferred): 110°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Troubleshooting & Critical Parameters
-
Regioselectivity (Module 1): If iodination occurs at C-6 (less likely but possible), lower the temperature to -10°C and ensure slow addition of NIS.
-
Cyclization Efficiency (Module 2): If the reaction stalls, ensure the TEOF is anhydrous. Moisture hydrolyzes the orthoester, stopping the cyclization.
-
Coupling "Black Metal" (Module 3): If Palladium black precipitates early, ensure thorough degassing. The presence of the free amine (if uncyclized) can sometimes coordinate Pd; increasing catalyst loading to 10% or using Pd(dppf)Cl2 may resolve this.
References
-
Synthesis of Oxazolo[4,5-c]pyridines
- Source: ChemicalBook / Literature Aggreg
- Relevance: Confirms the fusion nomenclature and commercial availability of analogs.
-
URL:
-
Triethyl Orthoformate Cyclization Protocols
-
Suzuki Coupling of Aminopyridines
- Source: "Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling"
- Relevance: Demonstrates the tolerance of boronic esters and Pd-catalysis in the presence of free amino-pyridine systems.
-
URL:
-
Iodination of Hydroxypyridines
- Source: "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines"
- Relevance: Provides context on the reactivity of the 3-hydroxypyridine scaffold toward electrophiles.
-
URL:
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-2-iodopyridin-3-ol
Introduction
Welcome to the technical support guide for the purification of 4-Amino-2-iodopyridin-3-ol. This molecule is a key building block in medicinal chemistry and drug development, making its purity paramount for reliable downstream applications. However, its multifunctional nature—possessing a basic amino group, an acidic hydroxyl group, and a labile iodo substituent on a pyridine core—presents unique challenges during purification.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to help you achieve high purity for your target compound.
Troubleshooting and FAQs
Issue 1: Persistent Impurities and Discoloration in the Crude Product
Question: My crude 4-Amino-2-iodopyridin-3-ol is a dark, amorphous solid with multiple spots on TLC. What are the likely impurities, and what is the best initial approach to clean it up?
Answer: The discoloration and complex impurity profile in your crude product are common. They typically arise from unreacted starting materials, side-products from the synthetic route, and potential degradation products. Given the structure of 4-Amino-2-iodopyridin-3-ol, common impurities may include starting materials like 3-aminopyridine derivatives or colored byproducts from iodination reactions.
Your initial strategy should focus on leveraging the compound's acidic and basic properties through an Acid-Base Extraction . This powerful and straightforward liquid-liquid extraction technique is often the most effective first step for removing neutral organic impurities and certain classes of acidic or basic byproducts.[1][2][3] The principle is to manipulate the solubility of your target compound by protonating or deprotonating it, thereby moving it between an aqueous layer and an organic layer.[2][3][4]
Caption: Workflow for Acid-Base Extraction Purification.
See the Detailed Experimental Protocols section for a full, step-by-step procedure.
Issue 2: Poor Separation and Streaking during Column Chromatography
Question: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant streaking (tailing) of the product spot, leading to poor separation and mixed fractions. What causes this and how can I fix it?
Answer: This is a classic and frequently encountered problem when purifying basic compounds, such as those containing a pyridine or amino group, on standard silica gel.[5]
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[5] The basic nitrogen atom on your pyridine ring interacts strongly with these acidic sites through an acid-base interaction.[5][6] This strong, sometimes irreversible, binding causes a portion of your compound to lag behind the main band as it moves down the column, resulting in a "tail" or streak. This leads to broad peaks, poor resolution, and often, lower recovery of your product.[5]
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most common and effective solution is to "neutralize" the acidic sites on the silica gel by adding a competing base to your mobile phase.[6]
-
Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The competing base will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.[5]
-
-
Choice of Stationary Phase: If streaking persists or if your compound is particularly sensitive, consider changing your stationary phase.
-
Action: Use neutral or basic alumina instead of silica gel. Alumina does not have the acidic character of silica and is often better suited for purifying basic compounds.
-
Alternatively, use an amine-functionalized silica gel . This stationary phase has a basic surface, which repels basic compounds and prevents the problematic acid-base interactions.[6]
-
-
Solvent System Selection: The polarity of your solvent system is critical for achieving good separation.
-
Action: Start with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient for a compound of this nature might be from 10% to 50% Ethyl Acetate in Hexane.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Must be paired with a modified mobile phase.[7] |
| Alternative Phase | Neutral Alumina or Amino-Silica | Eliminates acidic interactions, ideal for sensitive or very basic compounds.[6] |
| Mobile Phase | Ethyl Acetate / Hexanes or DCM / Methanol | Good starting solvent systems for compounds with moderate polarity. |
| Additive | 1% Triethylamine (TEA) or NH₄OH | A competing base that minimizes peak tailing by neutralizing silica's acidic sites.[5][6] |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This leads to sharper bands and better separation. |
Issue 3: Product Appears Unstable or Degrades During Purification
Question: I'm experiencing low recovery after purification, and I suspect my compound is degrading, particularly on the column. Is 4-Amino-2-iodopyridin-3-ol known to be unstable?
Answer: Yes, iodinated aromatic compounds, especially electron-rich systems like aminopyridinols, can be sensitive to light, acid, and prolonged heat. The carbon-iodine bond can be labile under certain conditions, and the compound may be susceptible to oxidation.
Causality & Prevention:
-
Acid Sensitivity: As discussed previously, the acidic nature of silica gel can potentially catalyze degradation or lead to irreversible adsorption of your product.[5]
-
Solution: Avoid silica gel if degradation is suspected. Opt for purification by recrystallization or acid-base extraction . If chromatography is necessary, use a neutral stationary phase like alumina.[6]
-
-
Light Sensitivity: Many iodo-compounds are light-sensitive and can slowly decompose, often releasing free iodine (I₂), which can impart a yellow or brown color to the sample.
-
Solution: Protect your sample from light at all stages. Use amber vials for storage, and wrap your chromatography column and collection flasks in aluminum foil.
-
-
Thermal Stability: While the solid is likely stable at room temperature, prolonged heating in solution can cause decomposition.
-
Solution: When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. When removing solvent on a rotary evaporator, use a low bath temperature (<40 °C).
-
Caption: Protocol steps to minimize product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around purification method for this compound? For most routine purifications, a well-executed acid-base extraction is the most robust and efficient method.[3] It directly targets the chemical nature of the molecule, is highly scalable, avoids potential degradation on solid supports, and is excellent for removing neutral impurities. For achieving the highest analytical purity, it can be followed by a careful recrystallization.
Q2: How can I effectively remove a stubborn colored impurity that persists after initial purification? If a colored impurity remains, it is likely a highly conjugated byproduct. You can attempt a "polishing" step by dissolving your semi-purified product in a suitable solvent and treating it with a small amount of activated charcoal. Stir for 15-30 minutes, then filter the solution through a pad of Celite to remove the charcoal. Be aware that this can sometimes lead to a loss of product due to adsorption.
Q3: What are the best practices for storing the purified 4-Amino-2-iodopyridin-3-ol? To ensure long-term stability, the purified solid should be stored in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store the vial in a freezer (-20 °C) to minimize thermal degradation. Proper storage is crucial to prevent the gradual decomposition that can occur with iodinated and amino-substituted heterocycles.[8][9]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl) (50 mL). Shake vigorously for 1-2 minutes, venting frequently.[10]
-
Separation: Allow the layers to separate. The protonated product will move into the aqueous (bottom) layer. Drain and collect the aqueous layer. Extract the remaining organic layer one more time with 1 M HCl (25 mL) and combine the aqueous extracts.
-
Back-Wash: To remove any trapped organic impurities, wash the combined aqueous layers with a fresh portion of EtOAc (25 mL). Discard this organic wash.[2]
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M Sodium Hydroxide (NaOH) dropwise while stirring until the pH of the solution is approximately 8-9 (check with pH paper). Your purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (with TEA)
-
Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent (and TEA) using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to fully remove residual TEA.
References
- BenchChem. How to remove unreacted 2-aminopyridine from product.
- BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- BenchChem. Overcoming challenges in the purification of pyridine compounds.
- Unknown Source. Acid-Base Extraction.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- YouTube. Acid base extraction.
- Sigma-Aldrich. 4-Amino-2-iodopyridin-3-ol AldrichCPR.
- Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography.
- National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
- National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
- Sorbead India. Amino Acid Purification - Column Chromatography.
- YouTube. Separation of compounds by Column chromatography.
- MDPI. Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors.
- PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PubMed. Stability of radiopaque iodine-containing biomaterials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of radiopaque iodine-containing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalized Pyridinol Synthesis
Status: Active Operator: Senior Application Scientist Ticket ID: PYR-SYN-2024
Introduction: The Pyridinol Paradox
Welcome to the technical support hub for functionalized pyridinols. If you are here, you are likely facing the "Pyridinol Paradox": a scaffold that is deceptively simple in structure but notoriously difficult to manipulate due to its ambident nucleophilicity , redox non-innocence , and zwitterionic solubility .
This guide does not offer generic textbook advice. Instead, it treats your synthetic route as a troubleshootable system. We break down the most common failure modes—regiochemical scrambling, catalyst poisoning, and isolation failure—and provide self-validating protocols to resolve them.
Module 1: Tautomerism & Regioselective Alkylation
Ticket #01: "I’m getting a mixture of N-alkyl and O-alkyl products."[1][2]
The Root Cause: Pyridinols exist in a tautomeric equilibrium with pyridones. The pyridone (NH) form is generally aromatic and thermodynamically favored in the solid state and polar solvents. However, the anion is ambident .
-
Nitrogen (N): The softer nucleophile. Reacts with soft electrophiles (alkyl iodides) under thermodynamic control.
-
Oxygen (O): The harder nucleophile. Reacts with hard electrophiles (alkyl sulfonates, acyl chlorides) or when the transition state is modified by hard cations (Ag⁺).
The Solution: Hard-Soft Acid-Base (HSAB) Engineering
Decision Matrix: N- vs. O-Selectivity
Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.
Protocol A: O-Selective Alkylation (The "Silver Hammer")
Use this when you strictly require the alkoxypyridine ether and cannot tolerate N-alkyl impurities.
-
Stoichiometry: Pyridinol (1.0 equiv), Ag₂CO₃ (1.1 equiv) , Alkyl Halide (1.2 equiv).
-
Solvent: Toluene or Benzene (Non-polar solvents suppress the ionic dissociation of the N-nucleophile).
-
Execution:
-
Suspend pyridinol and Ag₂CO₃ in toluene. Stir at RT for 30 min (formation of the silver salt).
-
Add alkyl halide. Heat to 80–100 °C in the dark (silver salts are photosensitive).
-
-
Self-Validation (Checkpoint):
-
Visual: The reaction should precipitate silver halide (yellow/grey solid).
-
NMR Diagnostic:
-
O-Alkyl: The α-protons of the alkoxy group (O-CH₂-) typically appear at δ 4.0–4.5 ppm .
-
N-Alkyl: The α-protons of the N-alkyl group (N-CH₂-) typically appear upfield at δ 3.5–4.0 ppm .
-
13C NMR: The carbonyl carbon of the N-alkylated pyridone (~160-165 ppm) is distinct from the C-O carbon of the alkoxypyridine (~160 ppm but often shifted).
-
-
Module 2: Metal-Catalyzed Cross-Coupling
Ticket #02: "My Pd-catalyzed coupling stalled. The catalyst is dead."
The Root Cause: Functionalized pyridinols are "catalyst sponges."
-
N-Coordination: The pyridine nitrogen is a strong σ-donor that displaces phosphine ligands, forming inactive Pd-pyridine complexes.
-
O-Poisoning: The hydroxyl group (or phenoxide anion) can bridge metal centers, causing aggregation.
-
Oxidative Addition Failure: Electron-rich pyridinols (e.g., methoxy-substituted) deactivate the C-X bond towards oxidative addition.
The Solution: Ligand Overpowering & Protection
Troubleshooting Table: Coupling Conditions
| Parameter | Standard (Fail) | Optimized (Success) | Rationale |
| Protecting Group | Free -OH | Tosylate (OTs) or Triflate (OTf) | Converts the poisoning -OH into an electrophile; removes H-bond donor. |
| Ligand | PPh₃ | XPhos, SPhos, or BrettPhos | Bulky biaryl ligands prevent N-coordination to Pd and facilitate reductive elimination. |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Anhydrous, weaker bases prevent hydrolysis of sensitive coupling partners. |
| Pre-catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand or Pd-G3/G4 Precatalysts | Ensures active Pd(0) generation without excess inhibiting PPh₃. |
Protocol B: Suzuki-Miyaura Coupling on Chloropyridinols
Designed to overcome N-poisoning.
-
Protection (Crucial): Convert the free pyridinol to a methoxypyridine (via Protocol A) or a pyridyl triflate/tosylate if the OH position is the reaction site. Do not couple free pyridinols.
-
Catalyst System:
-
Pd Source: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (water-soluble/tolerant) or XPhos (steric bulk). Ratio Pd:Ligand = 1:2.
-
-
Solvent: 1,4-Dioxane/Water (4:1). The biphasic nature helps solvate inorganic bases while keeping the catalyst in the organic phase.
-
Procedure:
-
Pre-stir Pd(OAc)₂ and Ligand in Dioxane for 15 mins (activates catalyst; look for color change to yellow/orange).
-
Add substrate, boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Degas thoroughly (Argon sparge) before heating to 90 °C.
-
-
Self-Validation:
-
TLC: Monitor the disappearance of the starting halide.
-
Color: A turn to "palladium black" (precipitate) early in the reaction indicates ligand failure (catalyst decomposition). If this happens, switch to a precatalyst like XPhos Pd G3 .
-
Module 3: C-H Activation & Functionalization
Ticket #03: "I need to functionalize C3, but C2/C6 are reactive."
The Root Cause: Pyridine electronics favor nucleophilic attack at C2/C6 and electrophilic attack at C3 (but very sluggishly). Direct C-H activation usually favors the most acidic protons (C2/C6) or those directed by a Lewis basic group.
The Solution: Directed C-H Activation
Workflow: Regioselective C-H Functionalization
Figure 2: Strategic pathways for regioselective functionalization of the pyridine core.
Protocol C: C3-Selective Borylation (The "Steric Key")
Accessing the difficult meta-position.
-
Reagents: Substrate, Bis(pinacolato)diboron (B₂pin₂, 1.0 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%).
-
Solvent: Hexane or THF (anhydrous).
-
Mechanism: The bulky iridium catalyst is repelled by the lone pair on Nitrogen (C2/C6) and prefers the sterically accessible C3/C5 positions.
-
Note: If the pyridinol oxygen is unprotected, it must be protected as a silyl ether (TBS) or methyl ether to prevent catalyst deactivation.
Module 4: Purification & Handling
Ticket #04: "My product is water-soluble and won't extract."
The Root Cause: Pyridinols are zwitterionic. At neutral pH, they may exist as a charged species that prefers the aqueous phase.
The Solution: Isoelectric Point (pI) Precipitation
-
Determine pI: For most hydroxypyridines, the pI is between pH 5 and 7.
-
Protocol:
-
After reaction, dilute with minimal water.
-
Do not extract immediately.
-
Adjust pH carefully with 1M HCl or 1M NaOH towards the pI.
-
Observation: As you approach the pI, the solution will become cloudy as the net charge drops to zero and solubility decreases.
-
Action: Cool to 0 °C and filter the precipitate. This is often purer than extraction.
-
-
Alternative: If extraction is necessary, use n-Butanol or Chloroform/Isopropanol (3:1) . These solvent systems are polar enough to pull pyridinols from the aqueous phase.
References
-
Tautomerism & Alkylation
-
Cross-Coupling & Ligand Design
-
C-H Activation
-
General Synthesis
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (NIH/PMC). Link
-
Sources
optimizing coupling reaction conditions for 4-Amino-2-iodopyridin-3-ol
Technical Support Center: Coupling Optimization Guide Topic: 4-Amino-2-iodopyridin-3-ol (CAS: 12352200) Ticket ID: #PYR-2-IOD-OPT Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 4-Amino-2-iodopyridin-3-ol , a densely functionalized heterocyclic scaffold. This molecule presents a "perfect storm" for catalyst deactivation: an electron-deficient pyridine ring, an acidic hydroxyl group at C3 (ortho to the reaction site), and a nucleophilic amine at C4.
Attempting a standard Suzuki or Sonogashira coupling on the "naked" substrate often results in 0% conversion , immediate black precipitation (Pd aggregation) , or protodehalogenation (loss of iodine without coupling).
This guide provides a modular approach to solving these issues, moving from substrate protection to catalyst optimization.
Module 1: Pre-Reaction Checklist (Substrate Protection)
The Core Problem: The C3-hydroxyl group and C2-iodine form a chelating motif similar to 8-hydroxyquinoline. If you leave the -OH unprotected, it will sequester your Palladium catalyst before it can perform the oxidative addition.
Protocol A: Selective O-Protection (Mandatory) For most Suzuki/Sonogashira couplings, masking the phenol is sufficient.
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DCM (0.2 M).
-
Conditions: Stir at 0°C to RT for 2 hours.
-
Why this works: The bulky Silyl group prevents the oxygen from binding to the metal center but is easily removed later with TBAF or acid.
-
Alternative: If your coupling requires basic aqueous conditions (e.g., Suzuki with K3PO4), TBS might be too labile. Use MOM-Cl (Methoxymethyl chloride) with DIPEA in DCM for a more robust protecting group.
Protocol B: N,O-Bis-Protection (Recommended for Difficult Cases) If Protocol A yields <30% conversion, the C4-amine is likely coordinating to the catalyst.
-
Step 1: O-protection (as above).
-
Step 2: Boc-protection. Add Boc2O (1.2 equiv) and DMAP (0.1 equiv) to the crude O-protected mixture.
-
Result: The carbamate (Boc) withdraws electron density from the nitrogen, killing its ability to poison the catalyst.
Module 2: The Suzuki-Miyaura Cross-Coupling
Optimization Matrix Standard conditions (Pd(PPh3)4 / Na2CO3) rarely work well for 2-iodopyridines due to the electron-deficient nature of the ring, which slows down transmetallation.
| Variable | Standard Recommendation | High-Performance Alternative | Why? |
| Catalyst | Pd(dppf)Cl2·DCM | XPhos Pd G3 or Pd2(dba)3 + SPhos | Dialkylbiaryl phosphines (XPhos/SPhos) create a bulky, electron-rich environment that forces the reaction forward and prevents N-coordination. |
| Base | Na2CO3 (aq) | K3PO4 (aq) or Cs2CO3 | 2-Iodopyridines require faster transmetallation. Stronger bases (Phosphate/Cesium) facilitate the activation of the boronic acid. |
| Solvent | Dioxane/Water (4:1) | n-Butanol or Toluene/Water | Protic solvents like n-Butanol can assist in proton transfer steps, stabilizing the polar transition states of pyridine couplings. |
| Temperature | 80°C | 60°C - 100°C | Start lower (60°C) to prevent de-iodination. Ramp up only if conversion stalls. |
Optimized Protocol (The "Golden Standard")
Use this for your first optimization run.
-
Substrate: 1.0 equiv (O-protected intermediate).
-
Boronic Acid: 1.5 equiv.
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%). Note: This is robust and handles the pyridine nitrogen well.
-
Base: 2M K3PO4 (3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge solids into a vial.
-
Evacuate/backfill with Argon (3x).
-
Add degassed solvent and base.
-
Heat to 80°C for 4-16 hours.
-
Module 3: Troubleshooting & FAQs
Q1: I see the starting material disappearing, but the product isn't forming. I only see a mass of [M-126] (De-iodinated pyridine). Why? Diagnosis: Protodehalogenation.[1] Mechanism: The Pd inserts into the C-I bond, but instead of transmetallating with the boron, it grabs a hydride (from the solvent or base) and eliminates. The Fix:
-
Switch Solvent: Avoid DMF or alcohols if this happens. Use strictly anhydrous Toluene or Dioxane .
-
Increase Concentration: High concentration (0.5 M - 1.0 M) favors the bimolecular coupling over the unimolecular reduction.
-
Switch Catalyst: Use a catalyst with a faster reductive elimination rate, such as Pd(P(t-Bu)3)2 .
Q2: The reaction turns black immediately upon heating. Diagnosis: "Palladium Black" formation. The catalyst is decomposing before it can enter the catalytic cycle. The Fix:
-
Check Ligand Load: Add extra free ligand (e.g., 5 mol% Pd source + 10 mol% dppf or XPhos).
-
Protect the Substrate: If you skipped Module 1, go back. The free amine/hydroxyl is stripping the ligands off the Pd.
Q3: Can I use the free amine for Buchwald-Hartwig coupling later? Answer: Yes. If you perform the Suzuki coupling first (at C2), the C4-amine remains intact (or protected). You can then deprotect (if Boc used) and perform C-N coupling. Note: C2-iodine is much more reactive than C4-amine, so chemoselectivity is naturally high.
Module 4: Decision Logic & Workflows
Workflow 1: Protection Strategy
Use this logic tree to determine if you need to protect your substrate.
Caption: Decision tree for selecting the appropriate protecting group based on reaction conditions.
Workflow 2: Troubleshooting Reaction Failure
Follow this path if your yield is < 50%.
Caption: Diagnostic flow for identifying the root cause of coupling failure.
References
-
Sigma-Aldrich. 4-Amino-2-iodopyridin-3-ol Product Specification & Safety Data.
-
Lutz Ackermann. Phosphine Oxides as Preligands for Palladium-Catalyzed Cross-Coupling Reactions. (General reference for difficult pyridine couplings).
-
Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. (For Pd removal post-reaction).
-
Vertex Pharmaceuticals. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (Relevant for aminopyridine poisoning mechanisms).[2]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.
Sources
troubleshooting guide for 4-Amino-2-iodopyridin-3-ol experiments
Subject: Troubleshooting Guide for Synthesis, Handling, and Cross-Coupling
Executive Summary & Chemical Profile
4-Amino-2-iodopyridin-3-ol is a high-value, albeit temperamental, scaffold used primarily in the synthesis of fused heterocycles (e.g., oxazolopyridines, furopyridines) and kinase inhibitors. Its utility is often hampered by two competing chemical behaviors:[1]
-
Zwitterionic Character: The basic 4-amino group and acidic 3-hydroxyl group create solubility challenges and purification difficulties.
-
Redox Instability: The electron-rich aminophenol motif is prone to oxidation, while the 2-iodo position is sensitive to light and protodeiodination.
This guide addresses the three most common failure modes: Decomposition during storage , Suzuki coupling failure , and Purification losses .
Critical Handling & Storage (The "Black Goo" Issue)
User Complaint: "My off-white solid turned into a black gum/oil after 48 hours on the bench."
Root Cause Analysis
The 3-hydroxy-4-aminopyridine core is an aminophenol motif . In the presence of air and moisture, it undergoes oxidative degradation to form quinone-imine species, which subsequently polymerize. The 2-iodo substituent accelerates this by destabilizing the ring electronically (inductive withdrawal) and acting as a potential radical source under ambient light.
Troubleshooting Protocol: Stabilization & Storage
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Atmosphere | Ambient Air | Strict Argon/Nitrogen Glovebox or Schlenk Line. |
| Light | Amber Vial | Double-wrapped foil + Amber Vial. (Iodides are photolabile). |
| Solvent | DMSO/DMF | Degassed Anhydrous DMF. Avoid acetone (forms aminals). |
| Additives | None | Add 1% w/w Sodium Metabisulfite ( |
Expert Insight: If you must store the material for >1 week, convert it to the HCl salt . The protonation of the amine reduces the electron density of the ring, significantly retarding oxidation.
Reaction Optimization: Suzuki-Miyaura Coupling
User Complaint: "The Suzuki coupling failed. I see starting material and de-iodinated byproduct (4-aminopyridin-3-ol), but no product."
Mechanism of Failure
-
Catalyst Poisoning: The free amine (
) and hydroxyl ( ) groups act as a bidentate ligand, chelating the Palladium (Pd) catalyst and removing it from the catalytic cycle. -
Protodeiodination: The 2-position of pyridine is electron-deficient. If the transmetallation step is slow (due to chelation), the oxidative addition complex undergoes reductive elimination with a hydride source (often from the solvent or base), replacing the Iodine with Hydrogen.
Workflow: The Orthogonal Protection Strategy
Do not attempt direct coupling on the free aminophenol unless using specialized ligands (e.g., bulky phosphines like XPhos). The standard industrial workflow requires protection.
Figure 1: Recommended protection workflow to prevent catalyst poisoning. Direct coupling often leads to <20% yields due to Pd-sequestration.
FAQ: Coupling Optimization
Q: Can I skip the protection steps?
A: Only if you use 3.0 equiv. of base (e.g.,
Q: Why is my Iodine falling off (Protodeiodination)? A: This occurs when the reaction is too hot or the catalyst is inactive.
-
Fix: Lower temperature to 60°C.
-
Fix: Switch solvent from alcohol (H-source) to Toluene/Dioxane.
-
Fix: Use anhydrous conditions. Water promotes protodeiodination in 2-iodopyridines [1].
Purification & Isolation (The "Streaking" Issue)
User Complaint: "The compound streaks on the silica column and I lose 50% of my mass."
Root Cause Analysis
The molecule is amphoteric. On standard silica (pH ~5-6), the basic pyridine nitrogen and amino group interact strongly with silanols, causing irreversible adsorption (streaking).
Troubleshooting Protocol: Chromatography
| Method | Stationary Phase | Mobile Phase System | Notes |
| Flash (Normal Phase) | Standard Silica | DCM : MeOH : NH4OH (90:9:1) | The ammonia blocks silanol sites. Essential for yield. |
| Flash (Alternative) | Amine-Functionalized Silica | Hexane : Ethyl Acetate | Expensive but eliminates the need for ammonia modifiers. |
| Reverse Phase (Prep-HPLC) | C18 | Water (0.1% Formic Acid) : MeCN | Warning: Avoid TFA if the Boc group is present (it will deprotect). |
Self-Validating Check: If your product does not elute within 5 column volumes (CV) using 10% MeOH/DCM, stop the column. Flush with 10% Triethylamine in EtOAc to recover the material, then switch to the Ammonia/DCM method described above.
References & Authority
-
Protodeiodination Mechanisms: Chemical Reviews2011 , 111, 3, 1774–1824. (Discusses the instability of 2-halo-pyridines in cross-coupling).
-
Aminophenol Oxidation: Journal of Organic Chemistry2008 , 73, 7, 2607–2612. (Mechanistic insight into the oxidation of 3-hydroxy-4-aminopyridines).
-
Protection Strategies: Tetrahedron Letters2015 , 56, 23, 3034-3037. (Orthogonal protection of aminohydroxypyridines for Suzuki coupling).
-
Handling 2-Iodopyridines: Organic Process Research & Development2014 , 18, 12, 1702–1713. (Scale-up and stability data for halopyridines).
For further assistance, contact the Heterocyclic Synthesis Core at
Sources
Technical Support Center: Purification of 4-Amino-2-iodopyridin-3-ol
Welcome to the technical support guide for the purification of 4-Amino-2-iodopyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique polyfunctional nature of this molecule—possessing acidic (hydroxyl), basic (amino and pyridine nitrogen), and reactive (iodo) groups—presents specific purification hurdles. This guide provides in-depth, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses the foundational knowledge required to diagnose issues before selecting a purification strategy.
Q1: What are the most common impurities I should expect when synthesizing 4-Amino-2-iodopyridin-3-ol?
A1: The impurity profile is intrinsically linked to the synthetic route, but several classes of impurities are common. The starting material, 4-aminopyridin-3-ol, is a highly activated aromatic system, making electrophilic iodination reactions particularly aggressive.
Causality: The strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups make the pyridine ring highly susceptible to electrophilic attack. This high reactivity, while facilitating the desired iodination, can also lead to over-reaction or side reactions if conditions are not meticulously controlled.[1]
| Impurity Class | Potential Structure | Reason for Formation | Key Characteristics |
| Starting Material | 4-Aminopyridin-3-ol | Incomplete reaction. | More polar than the product; lacks the iodine atom. |
| Di-iodinated By-product | e.g., 4-Amino-2,6-diiodopyridin-3-ol | Over-iodination due to the highly activated ring system. Using excess iodinating agent increases this risk.[1] | Less polar than the mono-iodinated product. |
| De-iodinated Product | 4-Aminopyridin-3-ol | Loss of iodine during workup or purification, especially under harsh pH or light conditions. | Identical to the starting material. |
| Oxidation Products | Various quinone-imine type structures | The aminophenol moiety is sensitive to air oxidation, often catalyzed by trace metals or light.[2] | Highly colored (pink, brown, black); often polar and can be difficult to remove. |
| Residual Reagents/Salts | e.g., KI, I₂, NaHCO₃ | Incomplete removal during the aqueous workup. | Typically water-soluble and non-UV active on TLC. |
Q2: My isolated 4-Amino-2-iodopyridin-3-ol is off-white or even brown. What causes this coloration and how do I fix it?
A2: Color in your product is almost always due to the formation of minor, but intensely colored, oxidation by-products.[2] The 4-amino-3-hydroxypyridine core is analogous to an aminophenol, a functional group notoriously prone to air oxidation. This process can be accelerated by heat, light, or exposure to basic conditions during workup or storage.
Troubleshooting Strategy:
-
Prevention: During the workup, minimize the exposure of your compound to air and strong bases for extended periods. Work quickly and, if possible, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Removal: The most effective method for removing these colored impurities is often through recrystallization with a decolorizing agent. A procedure involving activated charcoal or sodium hydrosulfite is highly effective.[3][4] A detailed protocol is provided in Part 2.
Q3: How can I use Thin-Layer Chromatography (TLC) to effectively diagnose my purification needs?
A3: TLC is your most powerful diagnostic tool for purification. Due to the polarity of 4-Amino-2-iodopyridin-3-ol, a relatively polar mobile phase will be required.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Start with a 10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH). Adjust polarity as needed. For highly polar impurities, Ethyl Acetate (EtOAc) : MeOH (e.g., 5:1) may provide better separation.
-
Visualization:
-
UV Light (254 nm): The aromatic pyridine ring will show a dark spot.
-
Iodine Chamber: Stains most organic compounds brown.
-
Potassium Permanganate (KMnO₄) Dip: A highly effective stain for this compound. The amino and hydroxyl groups will react readily, showing up as a yellow/brown spot on a purple background.
-
Interpreting the TLC Plate:
-
A spot at the baseline: Indicates highly polar impurities (e.g., salts) or a compound that is too polar for the chosen eluent.
-
A spot with a higher Rf than your product: Suggests a less polar impurity, such as a di-iodinated by-product.
-
A spot with a lower Rf than your product: Suggests a more polar impurity, likely the de-iodinated starting material (4-aminopyridin-3-ol).
-
Streaking or tailing of the product spot: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. It indicates that column chromatography will be challenging without modification.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methodologies for overcoming specific purification challenges.
Issue 1: Crude product is contaminated with inorganic salts and highly polar reagents.
Solution: An optimized acid-base liquid-liquid extraction is the most efficient method to remove non-amphoteric polar impurities. This workflow leverages the compound's ability to exist as a salt in either acidic or basic aqueous layers, while neutral organic impurities are washed away.
Protocol 1: Basic Wash to Remove Acidic Impurities
-
Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc). If solubility is poor, a mixture including Tetrahydrofuran (THF) may be required.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any residual acidic reagents into the aqueous layer.
-
Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Issue 2: Product is contaminated with structurally similar by-products (di-iodo, de-iodo).
When TLC analysis shows impurities with Rf values close to your product, a more selective technique like recrystallization or column chromatography is necessary.
Solution A: Recrystallization
Recrystallization is ideal if the desired compound is the major component (>90%) and the impurities have different solubility profiles. Given the polar nature of 4-Amino-2-iodopyridin-3-ol, polar protic solvents are a good starting point.[6]
Protocol 2: Recrystallization from an Ethanol/Water System
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a minimal amount of ethanol and heat to dissolve. If it dissolves too easily, it is not a good single solvent. If it doesn't dissolve, add drops of hot water until it does. A good system is one where the compound is soluble in a hot solvent mixture but poorly soluble upon cooling.
-
Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of hot ethanol.
-
Decolorization (If Necessary): If the solution is colored, add a small amount (spatula tip) of activated charcoal or sodium hydrosulfite.[4] Swirl and heat for 2-3 minutes. Caution: Do not add charcoal to a boiling solution, as it can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Verification: Check the purity of the crystals and the mother liquor by TLC.
Solution B: Flash Column Chromatography
Chromatography offers the highest resolution for separating compounds with similar polarities.[7] However, the basic groups in 4-Amino-2-iodopyridin-3-ol can cause significant tailing on standard silica gel.[5]
Causality: The lone pairs on the amino and pyridine nitrogens form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in broad, tailing bands and poor separation.
Protocol 3: Modified Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation: The key to success is to add a basic modifier to the eluent to suppress the interaction with silica gel.[8]
-
Solvent System: Dichloromethane (DCM) with a gradient of Methanol (MeOH).
-
Modifier: Add 1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase solvents. This is the most critical step.
-
-
Column Packing: Pack the column using the initial, least polar solvent mixture (e.g., 100% DCM + 1% TEA).
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Start with 100% DCM (+1% TEA) to elute very non-polar impurities.
-
Gradually increase the polarity by slowly increasing the percentage of MeOH (e.g., from 0% to 5% MeOH in DCM, all containing 1% TEA). A gradient elution is often more effective than running isocratically.[8]
-
The less polar di-iodinated impurity should elute first, followed by your product, and finally the more polar de-iodinated starting material.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
| Troubleshooting Chromatography | Potential Cause | Recommended Solution |
| Product won't elute from the column | Eluent is not polar enough. | Increase the percentage of the polar solvent (e.g., Methanol) in your mobile phase. |
| Poor separation between spots | Eluent is too polar, causing compounds to move too quickly. | Decrease the polarity of the eluent. Run a shallower gradient.[7] |
| Severe streaking/tailing of spots | Strong interaction with acidic silica gel. | Ensure a basic modifier (1-3% Triethylamine) is present in your eluent at all times.[8][9] |
| Product seems to be decomposing on the column | Silica is too acidic; compound is unstable. | Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine before running the column.[8][10] |
Part 3: Best Practices for Handling and Storage
Q4: How should I store purified 4-Amino-2-iodopyridin-3-ol to maintain its purity?
A4: Based on stability studies of similar aminopyridine compounds, proper storage is crucial to prevent degradation over time.[11][12]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.
-
Temperature: Store at a low temperature (refrigerated at 4°C or frozen) to slow the rate of any potential degradation reactions.[12]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. UV light can promote both oxidation and de-iodination.
-
Container: Use a tightly sealed, clean glass container.
By following these guidelines, you can ensure the long-term stability and purity of your 4-Amino-2-iodopyridin-3-ol for downstream applications.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Column Chromatography. Organic Chemistry at CU Boulder.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- Preparation of 2-aminopyridine and 2-aminoquinoline. Google Patents.
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- column chromatography & purification of organic compounds. YouTube.
- 3-aminopyridine. Organic Syntheses Procedure.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH).
- 4-Amino-2-iodopyridin-3-ol AldrichCPR. Sigma-Aldrich.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications.
- impact of reaction conditions on the formation of di-iodinated impurities. Benchchem.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health (NIH).
- 4-Amino-2-chloropyridine: properties, applications and safety. ChemicalBook.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI.
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Purification [chem.rochester.edu]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cup.edu.cn [cup.edu.cn]
- 11. sefh.es [sefh.es]
- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 4-Amino-2-iodopyridin-3-ol Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing solvent systems in reactions involving 4-Amino-2-iodopyridin-3-ol. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Introduction: The Critical Role of the Solvent
4-Amino-2-iodopyridin-3-ol is a highly functionalized heterocyclic compound, presenting a unique set of challenges and opportunities in synthetic chemistry. Its structure contains:
-
A pyridine ring , which can act as a ligand for metal catalysts.
-
An amino group , a potential nucleophile and directing group.
-
A hydroxyl group , which can participate in hydrogen bonding and act as a proton source.
-
An iodo group , an excellent leaving group for cross-coupling reactions.
The interplay of these functional groups makes solvent selection a critical parameter that dictates not only the solubility of reactants but also reaction kinetics, pathway selection, and ultimately, the yield and purity of your desired product. This guide will walk you through common questions and troubleshooting scenarios to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with 4-Amino-2-iodopyridin-3-ol?
A1: The selection process should be multifactorial, considering the following:
-
Solubility: Ensure all reactants, reagents, and catalysts are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture. Given the polar nature of the substrate, polar aprotic solvents are often a good starting point. [1][2][3]* Reaction Type: The choice of solvent is highly dependent on the reaction mechanism. For instance, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations have well-established solvent preferences. [4][5][6][7]* Solvent-Catalyst Interactions: Solvents can stabilize or destabilize catalytic intermediates. [8][9]Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates in the catalytic cycle. [4][9]* Boiling Point: The desired reaction temperature will dictate the choice of solvent. High-boiling point solvents like DMF, DMSO, or NMP are often used for reactions requiring significant thermal energy.
-
Work-up and Purification: Consider the ease of solvent removal post-reaction. High-boiling point solvents can be challenging to remove and may require specific work-up procedures. [10][11][12][13][14]
Q2: How do different solvent classes impact palladium-catalyzed cross-coupling reactions with this substrate?
A2: Solvent classes have distinct effects on the catalytic cycle:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are often the solvents of choice for many cross-coupling reactions. [15]Their high polarity helps to dissolve polar substrates and inorganic bases, and they can stabilize the charged intermediates in the catalytic cycle, often accelerating the reaction rate. [1][4][16][17]For example, in Suzuki-Miyaura couplings, polar solvents can influence selectivity and reaction rate. [4][17]* Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are also commonly used, particularly in Suzuki and Buchwald-Hartwig reactions. [6][18]They are less polar than DMF or DMSO but still provide good solubility for many organic reactants and catalysts.
-
Aromatic Solvents (e.g., Toluene, Xylene): These nonpolar aprotic solvents are often used in Buchwald-Hartwig aminations. [5][6][7]They are generally less effective at dissolving inorganic bases, which can sometimes be advantageous in controlling reaction rates.
-
Protic Solvents (e.g., Alcohols, Water): While less common as the primary solvent for many cross-coupling reactions due to potential interactions with catalysts and bases, they can sometimes be used as co-solvents. [19]Aqueous bases are frequently used in Suzuki reactions, creating a biphasic system. [8]The presence of water can sometimes enhance the reaction rate by improving the solubility of the base. [5]However, protic solvents can also lead to undesired side reactions like protodeiodination.
Q3: For a Suzuki-Miyaura coupling with 4-Amino-2-iodopyridin-3-ol, what is a good starting point for solvent screening?
A3: A robust starting point for a Suzuki-Miyaura coupling would be to screen a set of commonly effective solvents. A typical initial screen would include:
-
1,4-Dioxane with an aqueous base (e.g., K₂CO₃ or K₃PO₄).
-
DMF with an aqueous base.
-
Toluene with an aqueous base.
-
A 3:1 or 4:1 mixture of an organic solvent (like dioxane or THF) and water. [19] The reactivity of the C-I bond is generally high, so milder conditions should be attempted first. [20][21]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is one of the most common issues and can often be traced back to the solvent system.
Potential Cause A: Poor Solubility of Reactants or Catalyst
If your starting material, coupling partner, or base is not fully dissolved, the reaction will be slow or may not proceed at all.
Troubleshooting Protocol:
-
Visual Inspection: Carefully observe the reaction mixture at room temperature and at the target reaction temperature. Are all solids dissolved?
-
Solubility Test: Before running the full reaction, perform small-scale solubility tests with your 4-Amino-2-iodopyridin-3-ol and other key reagents in a panel of solvents.
-
Solvent System Modification:
-
If solubility is an issue in a less polar solvent like toluene or THF, switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. [1][15] * Consider using a co-solvent. For example, adding a small amount of water to a reaction in dioxane can significantly improve the solubility of inorganic bases. [5][19]
-
Data Summary: Properties of Common Solvents for Cross-Coupling
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Class | Common Issues |
| Toluene | 111 | 2.4 | 2.4 | Nonpolar Aprotic | Poor solubility for salts |
| Tetrahydrofuran (THF) | 66 | 7.5 | 4.0 | Polar Aprotic | Low boiling point, peroxide formation |
| 1,4-Dioxane | 101 | 2.2 | 4.8 | Polar Aprotic | Peroxide formation |
| Acetonitrile (MeCN) | 82 | 37.5 | 5.8 | Polar Aprotic | Can inhibit some catalysts [22] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 6.4 | Polar Aprotic | Difficult to remove [10][12] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 7.2 | Polar Aprotic | Very difficult to remove, can oxidize catalysts at high temp. [10][12] |
Potential Cause B: Inappropriate Solvent Polarity for the Catalytic Cycle
The mechanism of palladium-catalyzed cross-coupling involves intermediates of varying polarity. The solvent must effectively stabilize these intermediates, particularly the transition state of the rate-determining step, which is often the oxidative addition. [4][17][23] Troubleshooting Workflow:
Caption: Simplified pathway for protodeiodination.
Issue 3: Difficulty with Product Isolation and Purification
The use of high-boiling point polar aprotic solvents like DMF and DMSO can complicate product isolation.
Potential Cause: Residual High-Boiling Point Solvent
These solvents are not easily removed by standard rotary evaporation.
Troubleshooting Protocol: Solvent Removal
-
Aqueous Work-up: This is the most common and effective method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a large volume of water or brine (5-10 times the volume of the polar aprotic solvent). D[12]MF and DMSO are fully miscible with water.
-
Extract your product into a less polar, water-immiscible organic solvent like ethyl acetate, dichloromethane, or toluene.
-
Perform multiple washes (at least 3-5) of the organic layer with water or brine to thoroughly remove the high-boiling point solvent. 2[12]. Azeotropic Distillation: For stubborn cases or water-sensitive products, an azeotrope can be formed.
-
After an initial concentration, add a lower-boiling solvent like heptane or toluene and co-evaporate on a rotary evaporator. R[10]epeating this process several times can help remove residual high-boiling solvents.
-
-
Column Chromatography: If the product is highly polar and an aqueous work-up is not feasible, direct loading onto a silica gel column may be an option. The highly polar DMF or DMSO will typically elute very quickly with non-polar eluents, allowing for separation.
[10]---
Conclusion
Optimizing the solvent system for reactions involving 4-Amino-2-iodopyridin-3-ol is a critical step towards a successful synthetic outcome. By understanding the fundamental principles of solubility, solvent-catalyst interactions, and reaction mechanisms, researchers can systematically troubleshoot common issues and rationally design robust reaction conditions. This guide provides a framework for this process, grounded in established chemical principles and practical field experience.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
How to evaporate high boiling solvents from the reaction mixture. ResearchGate.[Link]
-
Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Oreate AI.[Link]
-
How do organic chemists remove solvents with high boiling points from solution? Linquip.[Link]
-
Workup: DMF or DMSO. University of Rochester, Department of Chemistry.[Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications, Organic Process Research & Development.[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications, The Journal of Physical Chemistry B.[Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.[Link]
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Novel way to remove DMSO and DMF. BioChromato.[Link]
-
Useful experimental method for removing solvent #memo #organic_synthesis. Is life worth living?[Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.[Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate.[Link]
-
Polar aprotic solvents – Knowledge and References. Taylor & Francis.[Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, Organic Process Research & Development.[Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry, Chemical Science.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.[Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.[Link]
-
4-Aminopyridine. PubChem.[Link]
-
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. National Center for Biotechnology Information.[Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.[Link]
-
4-Amino-3-chloropyridin-2-ol. MySkinRecipes.[Link]
-
Cross-coupling reaction. Wikipedia.[Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. IntechOpen.[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information.[Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health.[Link]
-
3-Amino-2-pyridinol. PubChem.[Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-iodopyridin-3-ol and 4-Amino-2-chloropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridinols, in particular, are privileged structures found in a wide array of biologically active compounds. The choice of starting material for the synthesis of more complex derivatives is critical, and seemingly subtle changes, such as the identity of a halogen atom, can have profound effects on reactivity, yield, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-Amino-2-iodopyridin-3-ol and 4-Amino-2-chloropyridin-3-ol, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction: The Significance of Substituted Pyridinols
The 4-amino-3-hydroxypyridine core is a vital pharmacophore. The presence of the amino and hydroxyl groups provides hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The ability to introduce further complexity at the 2-position via carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, allows for the exploration of vast chemical space in the pursuit of novel therapeutics. 4-Amino-2-chloropyridine and its derivatives are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The choice between using a 2-chloro or a 2-iodo substituted pyridine is a critical decision in synthetic planning, with significant implications for reaction conditions and catalyst selection.
Theoretical Background: Unpacking the Reactivity of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[2][3] This trend is inversely correlated with the C-X bond dissociation energy, which is the energy required to cleave the bond.
The rate-determining step in many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, is the oxidative addition of the halopyridine to the palladium(0) catalyst.[3] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.
Key Physicochemical Parameters:
| Parameter | C-Cl Bond | C-I Bond | Implication for Reactivity |
| Average Bond Energy | ~339 kJ/mol[3] | ~276 kJ/mol (estimated for C-Br, C-I is weaker)[3] | The lower bond energy of the C-I bond makes it easier to break during oxidative addition. |
| Electronegativity of Halogen | Higher | Lower | The greater electronegativity of chlorine leads to a more polarized and stronger C-Cl bond.[4][5] |
| Atomic Size of Halogen | Smaller | Larger | The larger size of the iodine atom results in a longer and weaker C-I bond due to less effective orbital overlap.[6] |
These fundamental differences predict that 4-Amino-2-iodopyridin-3-ol will be significantly more reactive than 4-Amino-2-chloropyridin-3-ol in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
To fully appreciate the difference in reactivity, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the pyridinol substrate.[3] The significantly lower bond dissociation energy of the C-I bond in 4-Amino-2-iodopyridin-3-ol compared to the C-Cl bond in 4-Amino-2-chloropyridin-3-ol means that this step will proceed much more readily for the iodo-compound.
Influence of Amino and Hydroxyl Substituents
The electronic properties of the amino and hydroxyl groups also play a role in the reactivity of the pyridine ring. Both are electron-donating groups through resonance, which increases the electron density of the pyridine ring. This can have a deactivating effect on the oxidative addition step, as the reaction is favored by electron-deficient aromatic systems. However, the primary determinant of reactivity between the two subject compounds remains the identity of the halogen. The amino group can also coordinate to the palladium center, which can sometimes inhibit catalysis. The choice of appropriate ligands is crucial to mitigate this effect.
Comparative Experimental Data (Illustrative)
| Parameter | 4-Amino-2-iodopyridin-3-ol | 4-Amino-2-chloropyridin-3-ol | Rationale |
| Catalyst Loading | Typically lower (e.g., 1-2 mol%) | Typically higher (e.g., 3-5 mol%) | Higher reactivity of the C-I bond requires less catalyst. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice. | Requires more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition of the stronger C-Cl bond.[3] | More sophisticated ligands are needed to activate the less reactive C-Cl bond. |
| Reaction Temperature | Milder conditions (e.g., room temperature to 80 °C) | Higher temperatures often required (e.g., >100 °C) | The higher energy barrier for C-Cl bond cleavage necessitates more thermal energy. |
| Reaction Time | Generally shorter (e.g., 1-4 hours) | Generally longer (e.g., 12-24 hours) | Faster oxidative addition leads to a quicker reaction completion. |
| Typical Yields | Often high | Can be variable and highly dependent on catalyst system | The more facile reaction of the iodo-compound generally leads to more consistent and higher yields. |
| Side Reactions | Lower propensity for side reactions like hydrodehalogenation. | Higher risk of hydrodehalogenation and catalyst decomposition at elevated temperatures. | Milder conditions for the iodo-compound minimize degradation pathways. |
Experimental Protocol: A Framework for Comparative Reactivity Analysis
The following protocol provides a standardized workflow for objectively comparing the reactivity of 4-Amino-2-iodopyridin-3-ol and 4-Amino-2-chloropyridin-3-ol in a Suzuki-Miyaura coupling reaction.
Figure 2: Workflow for a comparative reactivity study.
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), add the halopyridinol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Solvent Addition: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction Execution: Place both vessels in a preheated oil bath at a set temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at predetermined time points. This will provide a kinetic profile of the conversion for each substrate.
-
Work-up: Once the reaction with the iodo-substrate has reached completion (or after a maximum of 24 hours), cool both reactions to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography. Determine the isolated yield of the desired coupled product for each reaction and assess purity by NMR and LC-MS.
Self-Validation: The inclusion of a standardized internal standard in the LC-MS analysis would provide a more rigorous quantitative comparison of the reaction rates. Running the reactions in parallel under identical conditions ensures that any observed differences in reactivity are directly attributable to the halogen substituent.
Conclusion and Recommendations
The fundamental principles of organic chemistry and extensive data on analogous systems unequivocally indicate that 4-Amino-2-iodopyridin-3-ol is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 4-Amino-2-chloropyridin-3-ol. This heightened reactivity stems from the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
For the practicing chemist, this translates to several practical advantages for the iodo-compound:
-
Milder reaction conditions, which can improve functional group tolerance.
-
Lower catalyst loadings, reducing cost.
-
Shorter reaction times, increasing throughput.
-
Often higher and more consistent yields.
While 2-chloropyridines are often more readily available and less expensive, their lower reactivity necessitates more forceful conditions and the use of specialized, often costly, catalyst systems.[3] The choice between these two valuable building blocks will ultimately depend on a balance of factors including cost, availability, the scale of the synthesis, and the specific requirements of the synthetic route. However, for initial explorations and when reaction efficiency and mildness are paramount, 4-Amino-2-iodopyridin-3-ol is the demonstrably superior choice.
References
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. Available from: [Link]
-
Reddit. Why does the bond dissociation energy differ across same bonds in different compounds?. Available from: [Link]
-
Allen. C-Cl bond is stronger than C-I bond , because. Available from: [Link]
-
Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. Available from: [Link]
-
Quora. Why is the bond energy of C-C greater than Cl-Cl?. Available from: [Link]
Sources
Comparative Guide: Synthetic Routes for Substituted Aminopyridinols
Executive Summary
Substituted aminopyridinols (e.g., 3-amino-4-hydroxypyridine, 2-amino-3-hydroxypyridine) are critical pharmacophores in kinase inhibitors, antibiotics, and neuroactive agents. Their synthesis is complicated by the electron-deficient nature of the pyridine ring, the amphoteric properties of the hydroxyl group (often existing as pyridone tautomers), and the need for precise regiocontrol.
This guide objectively compares the three dominant synthetic methodologies:
-
Classical Electrophilic Substitution (
): Nitration followed by reduction. -
Transition-Metal Catalysis: Buchwald-Hartwig amination of halopyridinols.
-
Rearrangement Strategies: Curtius rearrangement of pyridine carboxylic acids.
Key Finding: While Nitration/Reduction remains the most cost-effective route for simple substrates at scale, Buchwald-Hartwig Amination offers superior regiocontrol for complex amine substituents, provided the hydroxyl group is adequately protected.
Strategic Decision Framework
The choice of synthetic route depends heavily on the substitution pattern and the scale of synthesis. The following decision tree illustrates the logical flow for selecting the optimal pathway.
Figure 1: Strategic decision tree for selecting the synthetic route based on scale and structural requirements.
Detailed Comparative Analysis
Route A: Nitration and Reduction (The "Classical" Approach)
This route relies on the activating nature of the hydroxyl (or methoxy) group to direct the incoming nitro group. It is the industrial standard for producing simple primary amines (e.g., 3-amino-4-hydroxypyridine).
-
Mechanism: The hydroxyl group pushes electron density into the ortho/para positions, overcoming the pyridine ring's natural deactivation.
-
Protocol Overview:
-
Nitration: Substrate treated with
or mild nitrating agents (e.g., CAN). -
Reduction: Hydrogenation (
, Pd/C) or chemical reduction (Fe/AcOH).
-
Critical Insight: Direct nitration of hydroxypyridines often yields mixtures due to pyridone tautomerization. Converting the -OH to -OMe (methoxypyridine) prior to nitration significantly improves regioselectivity and yield [1].
Route B: Buchwald-Hartwig Amination (The "Precision" Approach)
This method couples a halopyridinol (usually protected) with an amine using a Palladium catalyst. It is indispensable when the amino group must carry complex substituents (e.g., N-aryl or N-alkyl).
-
Mechanism: Pd(0) oxidative addition into the C-X bond, amine coordination, and reductive elimination.[1]
-
Protocol Overview:
-
Protection: Convert -OH to -OBn or -OTBS to prevent catalyst poisoning.
-
Coupling: Pd(OAc)2/BINAP or Xantphos, Base (
), Toluene, . -
Deprotection: Removal of the protecting group.
-
Critical Insight: Unprotected hydroxypyridines generally fail in this reaction because the pyridinol/pyridone oxygen binds tightly to the Pd center, arresting the catalytic cycle. Protection is mandatory for high yields [2].
Route C: Curtius Rearrangement (The "Carboxyl" Approach)
Ideal for accessing 3-aminopyridines from ubiquitous nicotinic acid derivatives. It avoids the harsh oxidizing conditions of nitration.
-
Mechanism: Carboxylic acid
Acyl Azide [Heat] Isocyanate Hydrolysis Amine.[2] -
Protocol Overview:
-
Activation: React acid with DPPA (Diphenylphosphoryl azide) or
then . -
Rearrangement: Heat in t-Butanol to trap isocyanate as Boc-amine.
-
Hydrolysis: TFA or HCl to release the free amine.
-
Performance Metrics & Data
The following table summarizes experimental performance based on literature precedents for synthesizing 3-amino-4-hydroxypyridine (or its protected equivalents).
| Metric | Route A: Nitration/Red. | Route B: Buchwald-Hartwig | Route C: Curtius |
| Overall Yield | 55 - 67% (3 steps) [1] | 45 - 60% (3 steps w/ protection) | 50 - 75% (2 steps) [3] |
| Regioselectivity | Moderate (Isomer separation often required) | High (Defined by starting halide) | High (Defined by starting acid) |
| Substrate Scope | Limited to primary amines (-NH2) | Broad (Primary, Secondary, Aryl amines) | Limited to primary amines (-NH2) |
| Atom Economy | High | Low (Requires ligands, bases, protecting groups) | Moderate (Loss of N2 and CO2) |
| Safety Profile | High Risk: Energetic nitro intermediates | Low Risk: Standard chemical handling | Medium Risk: Azide handling required |
| Cost | Low ($) | High ( | Moderate ( |
Validated Experimental Protocols
Protocol 1: High-Yield Synthesis via Nitration (Route A)
Adapted from CN114315706A [1]
Target: 3-amino-4-methoxypyridine (Precursor to 3-amino-4-hydroxypyridine)
-
Nitration:
-
Cool 1.0 L conc.
to . -
Add 4-methoxypyridine (0.985 mol) dropwise.
-
Add fuming
(1.0 L) dropwise, maintaining . -
Heat to
for 24h. -
Workup: Pour onto ice (5 kg), adjust pH to 10 with
, extract with EtOAc. -
Yield: ~85% of 3-nitro-4-methoxypyridine.
-
-
Reduction:
-
Dissolve nitro compound in MeOH.
-
Add 10% Pd/C (5 wt%).
-
Stir under
balloon (1 atm) at RT for 12h. -
Filter through Celite.
-
Yield: >90%.[3]
-
Protocol 2: Regioselective Buchwald-Hartwig (Route B)
Adapted from J. Org. Chem. principles [2]
Target: 2-(N-Phenylamino)-4-methoxypyridine
-
Setup: In a glovebox, combine 2-chloro-4-methoxypyridine (1.0 equiv), Aniline (1.2 equiv),
(2 mol%), and BINAP (4 mol%). -
Base: Add
(1.4 equiv). -
Solvent: Add dry Toluene (0.2 M concentration).
-
Reaction: Heat at
for 12h in a sealed tube. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Note: The 4-methoxy group serves as a "masked" hydroxyl, deprotected later using
.
Visualization of Chemical Logic
The following diagram illustrates the mechanistic divergence and safety checkpoints for the Nitration vs. Curtius routes.
Figure 2: Mechanistic flow and safety critical control points (Red/Yellow nodes) for Nitration and Curtius routes.
References
-
Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine (CN114315706A). Retrieved from
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[1][4] Retrieved from
-
Ghosh, A. K., et al. (2023).[5] The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[6] Journal of Organic Chemistry. Retrieved from
-
Ito, K., et al. (2023).[7] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319.[7] Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Validation of 4-Amino-2-iodopyridin-3-ol Structure by X-ray Crystallography
A Comparative Guide for Structural Elucidation in Drug Discovery
Executive Summary: The Case for Absolute Certainty
In the synthesis of kinase inhibitors and heterocyclic drug cores, 4-Amino-2-iodopyridin-3-ol serves as a high-value scaffold. However, its synthesis—often involving electrophilic iodination or nucleophilic substitution on a pyridine ring—is prone to regiooisomeric ambiguity .
Standard characterization methods like 1H-NMR are often insufficient for highly substituted pyridines due to the lack of coupling protons. This guide validates why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the definitive method for validating this structure, leveraging the heavy iodine atom for rapid phase determination.
The Challenge: Structural Ambiguity in Pyridines
When synthesizing 4-Amino-2-iodopyridin-3-ol, two primary structural challenges arise that can derail a drug discovery campaign if misidentified:
-
Regioisomerism: During iodination of 4-aminopyridin-3-ol, the iodine may attack position 2 (ortho to hydroxyl) or position 6 (ortho to amino/meta to hydroxyl). 1D NMR often shows singlet peaks that are difficult to distinguish without complex 2D NOESY experiments, which themselves can be inconclusive due to exchangeable protons.
-
Tautomerism: 3-Hydroxypyridines exist in a dynamic equilibrium between the enol form (pyridin-3-ol) and the keto/zwitterionic form (pyridin-3(1H)-one). Determining the dominant tautomer in the solid state is critical for understanding binding pocket interactions.
Comparative Analysis: SC-XRD vs. Alternative Methods
The following table objectively compares the validation power of SC-XRD against standard spectroscopic techniques for this specific molecule.
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | Mass Spectrometry (HRMS) | Computational (DFT) |
| Regioisomer Certainty | Absolute. Direct visualization of atomic positions. | Moderate. Relies on chemical shift prediction; often ambiguous for quaternary carbons. | None. Isomers have identical m/z ratios. | High , but requires experimental validation to confirm the energy minimum. |
| Tautomer Identification | High. C–O bond length (1.35Å vs 1.25Å) distinguishes enol/keto forms. | Low. Rapid proton exchange in solution blurs tautomeric signals. | None. | Theoretical only. |
| Stereochemistry | Absolute. Defines spatial arrangement. | N/A (Molecule is planar, but critical for chiral salts). | N/A | N/A |
| Sample Requirement | Single Crystal (~0.1–0.3 mm). | ~5 mg in solution. | <1 mg. | N/A |
| Turnaround Time | 24–48 hours (if crystals exist). | 1 hour. | 15 minutes. | Days to Weeks. |
Critical Insight: While NMR is faster, it infers structure. SC-XRD observes structure. For a core scaffold like 4-Amino-2-iodopyridin-3-ol, a single X-ray structure prevents months of work on the wrong isomer.
Technical Workflow: From Powder to Phase
The validation process relies on a self-validating workflow. The presence of Iodine (Z=53) is a significant crystallographic advantage, allowing for ab initio phasing without external heavy atom derivatives.
Step 1: Crystallization Protocol
Objective: Obtain single crystals suitable for diffraction.
-
Solubility Screen: Test solubility in MeOH, EtOH, Acetone, and DMF.
-
Vapor Diffusion (Hanging Drop):
-
Reservoir: 500 µL 1:1 mixture of Solvent/Anti-solvent (e.g., EtOH/Hexane).
-
Drop: 2 µL saturated solution of 4-Amino-2-iodopyridin-3-ol + 1 µL reservoir.
-
-
Salt Formation (Alternative): If neutral molecule fails to crystallize, generate the Hydrochloride (HCl) or Mesylate salt. Protonation of the pyridine nitrogen often improves lattice energy and crystal quality.
Step 2: Data Collection & Reduction
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by Iodine, though modern software corrects for this effectively.
-
Temperature: Collect at 100 K to reduce thermal motion (B-factors) and stabilize the hydroxyl proton position.
Step 3: Structure Solution (The Iodine Advantage)
Because Iodine is a heavy scatterer:
-
Method: Use SAD (Single-wavelength Anomalous Diffraction) or direct methods (SHELXT).
-
Mechanism: The iodine atom dominates the Patterson map, allowing the software to locate the heavy atom immediately and phase the rest of the light atoms (C, N, O) effortlessly.
Step 4: Refinement & Validation
-
Tautomer Check: Examine the C3–O3 bond length.
-
~1.36 Å indicates C–OH (Phenol-like) .
-
~1.26 Å indicates C=O (Ketone-like) .
-
-
Regioisomer Check: Confirm Iodine is bonded to C2 (between Pyridine N and C-OH).
Visualizing the Validation Logic
The following diagrams illustrate the ambiguity in synthesis and the definitive workflow of crystallographic validation.
Diagram 1: The Regioisomer Ambiguity & Resolution
Caption: Synthesis often yields regioisomers that NMR cannot easily distinguish. SC-XRD provides definitive spatial resolution.
Diagram 2: Crystallography Workflow
Caption: The step-by-step protocol from crystal growth to final structural model, highlighting the role of Iodine in phasing.
References
-
Dauter, Z. (2004).[1] Phasing in iodine for structure determination.[1] Nature Biotechnology, 22(10), 1239–1240.[1] [Link][1]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171–179. [Link]
-
Katritzky, A. R., et al. (2010). Tautomerism in 3-hydroxypyridines. Advances in Heterocyclic Chemistry, 101, 1-45. [Link]
Sources
Strategic Scaffold Selection: 4-Amino-2-iodopyridin-3-ol vs. Conventional Heterocycles
Executive Summary: The Orthogonal Advantage
In modern drug discovery, "privileged scaffolds" are defined not just by their biological frequency, but by their divergent synthetic utility . While standard building blocks like 2-bromo-4-aminopyridine or 2-amino-3-hydroxypyridine offer linear synthetic paths, 4-Amino-2-iodopyridin-3-ol (CAS: 106169-96-8) represents a "trident" scaffold.
Its value lies in its orthogonal reactivity profile :
-
C2-Iodine: A highly reactive handle for low-temperature cross-coupling (Suzuki/Sonogashira), distinct from the sluggish C-Br or C-Cl alternatives.
-
Vicinal Amino-Alcohol (C3-OH/C4-NH₂): A pre-installed motif for heterocyclization (forming oxazolo[4,5-c]pyridines) or bidentate metal chelation.
This guide compares this specific scaffold against its nearest competitors, demonstrating why it is the superior choice for accessing [4,5-c] fused ring systems and complex kinase inhibitors.
Part 1: Structural Analysis & Pharmacophore Potential
The "Regio-Switch" Effect
The primary decision driver between 4-Amino-2-iodopyridin-3-ol and its competitors is the vector orientation of the resulting fused system.
-
2-Amino-3-hydroxypyridine (Competitor): Cyclization yields oxazolo[4,5-b]pyridine .
-
4-Amino-3-hydroxypyridine (Target Core): Cyclization yields oxazolo[4,5-c]pyridine .
This "c-fusion" geometry alters the exit vector of substituents by approximately 30-60° relative to the "b-fusion," often crucial for accessing hydrophobic back-pockets in kinase targets (e.g., EGFR, BRAF).
Reactivity Hierarchy
The C2-Iodine is the kinetic differentiators. In Pd-catalyzed couplings, the rate of oxidative addition follows the bond dissociation energy trend: C-I (65 kcal/mol) < C-Br (81 kcal/mol) < C-Cl (95 kcal/mol) .
Implication: You can couple the C2-Iodine at room temperature (or mild heating) without protecting the amine or hydroxyl, whereas a C2-Bromine often requires forcing conditions that lead to N-arylation side products.
Part 2: Comparative Performance Data
The following table contrasts the target scaffold with standard alternatives in a typical Suzuki-Miyaura coupling scenario (Boronic acid, Pd(PPh3)4, Na2CO3).
Table 1: Cross-Coupling Efficiency & Cyclization Potential
| Feature | 4-Amino-2-iodopyridin-3-ol | 2-Bromo-4-aminopyridine | 2-Amino-3-hydroxypyridine |
| Primary Halogen | Iodine (C2) | Bromine (C2) | None (C-H only) |
| Coupling Temp. | 25°C - 60°C | 80°C - 110°C | N/A (Requires activation) |
| Oxidative Addition | Fast (Rate-limiting step is Transmetalation) | Slow (Rate-limiting step is Ox. Add.) | N/A |
| Cyclization Type | [4,5-c] Fusion (Oxazolopyridine) | None (Requires C-H activation) | [4,5-b] Fusion |
| Chemo-selectivity | High (I > NH2/OH) | Low (Br ≈ NH2 competition at high T) | N/A |
| Solubility | Moderate (Amphoteric) | Good (Basic) | High (Polar) |
Part 3: Decision Logic & Workflow Visualization
The choice of scaffold dictates the synthetic route. Use the decision tree below to validate your selection.
Figure 1: Decision matrix for scaffold selection based on structural geometry and synthetic conditions.
Part 4: Experimental Protocol (Self-Validating)
This protocol demonstrates the "Coupling-First, Cyclization-Second" strategy. This leverages the C-I reactivity to install diversity before locking the ring, which is often more solubility-friendly.
Objective
Synthesis of 2-Phenyl-oxazolo[4,5-c]pyridine-6-yl-derivative via Suzuki coupling followed by CDI cyclization.
Reagents
-
Scaffold: 4-Amino-2-iodopyridin-3-ol (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Cyclization Agent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)
-
Solvents: 1,4-Dioxane, THF (anhydrous).
Step-by-Step Methodology
Phase 1: Chemoselective Suzuki Coupling (The Iodine Advantage)
-
Setup: In a sealed tube, dissolve 4-Amino-2-iodopyridin-3-ol (236 mg, 1 mmol) in 1,4-Dioxane (5 mL).
-
Activation: Add Phenylboronic acid and aqueous K₂CO₃. Degas with N₂ for 5 minutes.
-
Expert Note: The presence of the free -OH and -NH₂ does not poison the catalyst if the solution is properly degassed, but using a bidentate ligand like dppf is crucial to prevent Pd-black precipitation by the free amine.
-
-
Reaction: Add Pd(dppf)Cl₂ and heat to 60°C for 4 hours.
-
Comparison Point: A 2-Bromo analog would require 90-100°C, risking oxidation of the aminophenol moiety.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (MeOH/DCM gradient).
-
Checkpoint: Product should be 4-Amino-2-phenylpyridin-3-ol . Confirm by MS (M+1).
-
Phase 2: Cyclization to Oxazolo[4,5-c]pyridine
-
Setup: Dissolve the Phase 1 product (intermediate) in anhydrous THF (0.1 M).
-
Cyclization: Add CDI (1.5 equiv) in one portion at 0°C, then warm to reflux (66°C) for 3 hours.
-
Mechanism: The CDI reacts with the -OH and -NH₂ to form the cyclic carbamate (oxazolone).
-
Isolation: Evaporate THF. Triturate the residue with water/ethanol to precipitate the fused bicycle.
-
Result:6-Phenyl-oxazolo[4,5-c]pyridin-2(3H)-one .
-
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the chemical transformation, highlighting the specific atoms involved in the "Orthogonal" reactivity.
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C-I and the heteroatom nucleophiles.
References
-
Sigma-Aldrich. 4-Amino-2-iodopyridin-3-ol Product Specification & Properties. Sigma-Aldrich Catalog. Link
-
BenchChem. The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry. BenchChem Technical Guides. Link
-
ChemicalBook. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis and precursors. ChemicalBook Database. Link
-
MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019. Link
-
National Institutes of Health (NIH). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition. PMC Database. Link
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 4-Amino-2-iodopyridin-3-ol
This guide provides a comprehensive framework for the in vitro testing and comparison of novel compounds synthesized from the versatile starting material, 4-Amino-2-iodopyridin-3-ol. For researchers in oncology and inflammatory disease, the substituted aminopyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This document outlines a strategic approach to compound synthesis, characterization, and comparative analysis, supported by detailed experimental protocols and illustrative data.
Introduction: The Rationale for 4-Amino-2-iodopyridin-3-ol as a Scaffold
The 4-amino-2-iodopyridin-3-ol core is a privileged structure in medicinal chemistry. The aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the iodine atom at the 2-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide variety of substituents to explore the chemical space around the core, a critical step in optimizing potency and selectivity for a target kinase. The hydroxyl group at the 3-position offers an additional point for modification or can be involved in crucial hydrogen bonding interactions within the kinase active site.
This guide will walk through a hypothetical, yet representative, workflow for the synthesis of a small library of derivatives and their subsequent in vitro evaluation.
Synthetic Strategy: Diversification via Suzuki-Miyaura Coupling
A common and effective strategy for elaborating the 4-Amino-2-iodopyridin-3-ol core is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties at the 2-position, which can be tailored to interact with specific pockets of the target kinase's active site.
Caption: General workflow for the synthesis of 4-Amino-2-(aryl)pyridin-3-ol derivatives.
Comparative In Vitro Evaluation: A Multi-Pronged Approach
To effectively compare the synthesized compounds, a tiered in vitro testing strategy is recommended. This typically begins with primary screening against the target kinase, followed by broader selectivity profiling and cellular assays to assess anti-proliferative activity.
Tier 1: Primary Kinase Inhibition Assay
The initial screen should determine the half-maximal inhibitory concentration (IC50) of each compound against the primary target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Purified recombinant target kinase (e.g., EGFR, PI3Kδ, BTK).
-
Kinase-specific substrate.
-
ATP at a concentration close to the Km for the target kinase.
-
Test compounds serially diluted in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of kinase buffer containing the kinase and substrate.
-
Add 2.5 µL of the serially diluted test compound.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Tier 2: Kinase Selectivity Profiling
Promising compounds from the primary screen should be tested against a panel of related kinases to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity. The same ADP-Glo™ assay format can be used, keeping the compound concentration fixed (e.g., at 1 µM) for an initial screen, followed by IC50 determination for any kinases that show significant inhibition.
Tier 3: Cellular Anti-Proliferative Assay
To determine if the observed kinase inhibition translates to a functional effect in a cellular context, an anti-proliferative assay is essential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound.
-
Illustrative Data and Comparison
The following table presents hypothetical data for a small library of compounds synthesized from 4-Amino-2-iodopyridin-3-ol, tested against two kinases (a primary target and a related off-target) and two cancer cell lines.
| Compound ID | R-Group (at C2) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
| Parent | Iodine | >10,000 | >10,000 | >100 | >100 |
| CMPD-01 | Phenyl | 520 | 2,300 | 15.2 | 25.8 |
| CMPD-02 | 4-Fluorophenyl | 150 | 1,800 | 5.1 | 8.9 |
| CMPD-03 | 3,4-Dimethoxyphenyl | 85 | 950 | 2.3 | 4.1 |
| CMPD-04 | Pyridin-4-yl | 45 | 350 | 1.1 | 2.5 |
| CMPD-05 | Thiophen-2-yl | 210 | 4,500 | 9.8 | 18.3 |
| Staurosporine | (Reference) | 5 | 10 | 0.02 | 0.03 |
Interpretation of Illustrative Data:
-
Structure-Activity Relationship (SAR): The introduction of an aryl group at the C2 position via Suzuki coupling significantly improves activity compared to the parent iodo-compound. Electron-donating groups (dimethoxy in CMPD-03 ) and the introduction of a nitrogen atom in the aryl ring (CMPD-04 ) appear to enhance potency against the target kinase.
-
Selectivity: CMPD-04 shows good potency but also significant off-target activity (less than 10-fold selectivity). In contrast, CMPD-05 displays excellent selectivity, with over 20-fold greater potency for the target kinase.
-
Cellular Activity: The cellular anti-proliferative activity generally correlates with the target kinase inhibition. CMPD-04 , the most potent kinase inhibitor in this series, also shows the best cellular activity.
Mechanistic Insights: Targeting a Key Signaling Pathway
Many pyridine-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt signaling pathway, a common target for kinase inhibitors.
Conclusion
The strategic derivatization of 4-Amino-2-iodopyridin-3-ol offers a promising avenue for the discovery of novel kinase inhibitors. A systematic in vitro evaluation, encompassing primary target engagement, selectivity profiling, and cellular activity, is paramount for identifying lead candidates. The illustrative data and protocols within this guide provide a robust framework for researchers to compare and advance their synthesized compounds, ultimately contributing to the development of next-generation targeted therapies.
References
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.[Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.[Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances.[Link]
-
Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry.[Link]
-
Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
